(S)-Alogliptin Benzoate Salt
描述
Structure
3D Structure of Parent
属性
IUPAC Name |
2-[[6-(3-aminopiperidin-1-yl)-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]benzonitrile;benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2.C7H6O2/c1-21-17(24)9-16(22-8-4-7-15(20)12-22)23(18(21)25)11-14-6-3-2-5-13(14)10-19;8-7(9)6-4-2-1-3-5-6/h2-3,5-6,9,15H,4,7-8,11-12,20H2,1H3;1-5H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEJICOXJTRHYAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(N(C1=O)CC2=CC=CC=C2C#N)N3CCCC(C3)N.C1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: Contextualizing Alogliptin in Glycemic Control
An In-Depth Technical Guide to the Core Mechanism of Action of (S)-Alogliptin Benzoate Salt
(S)-Alogliptin, formulated as a benzoate salt, is a potent, orally administered antihyperglycemic agent developed for the management of type 2 diabetes mellitus (T2DM).[1][2] It belongs to the dipeptidyl peptidase-4 (DPP-4) inhibitor class of drugs, often referred to as "gliptins."[2][3] The therapeutic rationale for alogliptin is rooted in the modulation of the incretin system, a key physiological pathway regulating glucose homeostasis.
In a healthy metabolic state, the ingestion of food triggers the release of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), from the small intestine.[1][4] These hormones play a crucial role by stimulating insulin secretion from pancreatic β-cells and suppressing glucagon release from pancreatic α-cells in a glucose-dependent manner.[1][5] This elegant feedback loop ensures that insulin is released primarily when blood glucose is elevated, minimizing the risk of hypoglycemia. However, the enzymatic activity of DPP-4 rapidly degrades and inactivates these incretins, limiting their physiological action to a matter of minutes.[1] In patients with T2DM, this system is often impaired.[1] Alogliptin's mechanism is designed to counteract this rapid inactivation, thereby enhancing and prolonging the natural glucoregulatory effects of endogenous incretins.[2][6]
Core Mechanism: Selective and Potent Inhibition of the DPP-4 Enzyme
The primary mechanism of action of alogliptin is its function as a highly selective and competitive inhibitor of the DPP-4 enzyme.[2][6][7] DPP-4 is a serine protease found on the surface of most cell types that cleaves and inactivates GLP-1 and GIP.[3][7] By binding to the catalytic site of DPP-4, alogliptin prevents this degradation, leading to an increase in the concentration and duration of action of active incretin hormones.[1][6]
Molecular Interaction and High Selectivity
Alogliptin is a quinazolinone-based, non-covalent inhibitor of DPP-4.[2] Its efficacy and safety profile are significantly influenced by its high degree of selectivity. In vitro studies have demonstrated that alogliptin is over 10,000-fold more selective for DPP-4 than for other related proteases, such as DPP-8 and DPP-9.[2][8] This high selectivity is critical, as inhibition of DPP-8 or DPP-9 has been associated with off-target toxicities in preclinical models.[3] Alogliptin's selective binding minimizes the risk of such adverse effects at therapeutic concentrations.[1][3]
The interaction occurs within the active site of the DPP-4 enzyme, which features two main pockets (S1 and S2) that are targeted for drug design. Alogliptin's structure allows it to bind reversibly and competitively to this site, effectively blocking access to its natural substrates, GLP-1 and GIP.
Pharmacodynamic Cascade: From Enzyme Inhibition to Physiological Response
The inhibition of DPP-4 by alogliptin initiates a cascade of physiological events that collectively improve glycemic control. This pathway is a prime example of leveraging an understanding of endogenous metabolic regulation for therapeutic intervention.
-
Prolongation of Incretin Activity : By blocking DPP-4, alogliptin slows the inactivation of incretin hormones.[1] This results in a two- to four-fold increase in the circulating levels of active GLP-1 and GIP, particularly after a meal when these hormones are naturally released.[2]
-
Glucose-Dependent Insulin Secretion : The elevated levels of active GLP-1 and GIP potentiate insulin release from pancreatic β-cells.[1][5] A crucial aspect of this mechanism is its glucose-dependency; the insulinotropic effect is pronounced when blood glucose levels are high and diminishes as glucose levels approach normal, thereby carrying a low intrinsic risk of hypoglycemia.[1]
-
Suppression of Glucagon Secretion : Increased GLP-1 levels also act on pancreatic α-cells to suppress the secretion of glucagon.[1] Since glucagon's primary role is to stimulate hepatic glucose production, its suppression contributes significantly to reducing both fasting and postprandial hyperglycemia.[1]
-
Potential Ancillary Mechanisms : Beyond the primary incretin pathway, research suggests that DPP-4 inhibitors like alogliptin may exert other beneficial effects. These potential mechanisms include improvements in β-cell survival, promotion of islet neogenesis, and anti-inflammatory effects, which could contribute to long-term pancreatic health.[9]
The logical flow of alogliptin's mechanism of action is depicted below.
Pharmacokinetics and Quantitative Pharmacodynamics
The clinical utility of alogliptin is supported by a favorable pharmacokinetic and pharmacodynamic profile that allows for once-daily oral administration.[3]
Pharmacokinetic Profile
-
Absorption and Bioavailability : Alogliptin is rapidly absorbed following oral administration, reaching peak plasma concentrations (Tmax) within 1 to 2 hours.[2][7][10] It has an absolute bioavailability of approximately 100%, which is unaffected by food intake.[1][7]
-
Distribution and Metabolism : The drug is well-distributed into tissues, and plasma protein binding is low at approximately 20%.[3][11] Alogliptin undergoes minimal metabolism, primarily mediated by CYP2D6 and CYP3A4 to two minor metabolites.[2][3]
-
Elimination : The mean terminal half-life is approximately 21 hours, supporting a once-daily dosing regimen.[7][10]
Quantitative Efficacy Data
The table below summarizes key pharmacodynamic and clinical efficacy data for alogliptin, demonstrating its dose-dependent inhibition of DPP-4 and subsequent impact on glycemic markers.
| Parameter | Dosage | Result | Source |
| Peak DPP-4 Inhibition | 12.5 mg - 800 mg (single dose) | >93% | [1] |
| DPP-4 Inhibition at 24 hrs | ≥25 mg (single dose) | >80% | [1] |
| DPP-4 Inhibition at 24 hrs | 25 mg - 400 mg (14 days) | 82% to 97% | [2] |
| Active GLP-1 Levels | Therapeutic Doses | 3- to 4-fold increase | [1] |
| Mean HbA1c Reduction | Monotherapy | 0.5% to 0.6% | [2][12] |
| Mean HbA1c Reduction | Add-on to Metformin | ~0.5% | [2][12] |
| Mean HbA1c Reduction | Add-on to Pioglitazone | ~0.8% | [2][12] |
| Mean HbA1c Reduction | Add-on to Insulin | ~0.6% | [2][12] |
Experimental Protocol: A Self-Validating System for a DPP-4 Inhibition Assay
To ensure the trustworthiness and reproducibility of inhibitory claims, a robust, self-validating experimental protocol is essential. The following describes a standard in vitro fluorescence-based assay to determine the DPP-4 inhibitory activity of a compound like alogliptin.
Principle
This assay quantifies the enzymatic activity of DPP-4 by measuring the cleavage of a synthetic substrate, Gly-Pro-aminomethylcoumarin (AMC). Upon cleavage by DPP-4, the fluorophore AMC is released, and its fluorescence can be measured. An inhibitor will reduce the rate of AMC release, resulting in a lower fluorescence signal.
Step-by-Step Methodology
-
Preparation of Reagents :
-
Assay Buffer : Prepare a buffer solution (e.g., Tris-HCl, pH 7.5) to maintain stable enzymatic conditions.
-
DPP-4 Enzyme : Reconstitute recombinant human DPP-4 enzyme in assay buffer to a specified working concentration. Causality: Using a recombinant, purified enzyme ensures that the observed activity is specific to DPP-4 and not confounded by other proteases.
-
Substrate : Prepare a stock solution of Gly-Pro-AMC in DMSO and then dilute to a working concentration in assay buffer. Causality: Gly-Pro is a canonical recognition sequence for DPP-4, making this substrate highly specific. AMC is chosen for its high quantum yield and distinct excitation/emission spectra, providing a sensitive and reliable signal.
-
Inhibitor (Alogliptin) : Prepare a serial dilution of alogliptin benzoate salt in DMSO and then assay buffer to test a range of concentrations.
-
-
Assay Procedure :
-
Plate Setup : Using a 96-well black microplate (to minimize light scatter), add 25 µL of assay buffer to all wells.
-
Controls :
-
100% Activity Control : Add 25 µL of buffer (with vehicle, e.g., DMSO) to designated wells.
-
Blank Control (No Enzyme) : Add 50 µL of buffer to designated wells.
-
Test Wells : Add 25 µL of each alogliptin dilution to the respective wells.
-
-
Enzyme Addition : Add 25 µL of the DPP-4 enzyme working solution to all wells except the "Blank Control" wells.
-
Pre-incubation : Incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction : Add 50 µL of the substrate (Gly-Pro-AMC) working solution to all wells to start the enzymatic reaction.
-
-
Data Acquisition and Analysis :
-
Kinetic Measurement : Immediately place the microplate into a fluorescence plate reader. Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) every 60 seconds for 30 minutes.[13] Causality: A kinetic reading is superior to a single endpoint measurement as it provides the reaction rate (V₀), which is a more accurate measure of enzyme activity and less prone to timing errors.
-
Data Analysis :
-
Subtract the background fluorescence from the blank wells.
-
Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Calculate the percent inhibition for each alogliptin concentration using the formula: % Inhibition = [1 - (Rate of Test Well / Rate of 100% Activity Control)] * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
-
Workflow Visualization
The following diagram outlines the logical workflow for the described in vitro DPP-4 inhibition assay.
Conclusion
The mechanism of action of (S)-Alogliptin Benzoate Salt is a well-defined and elegant example of targeted enzyme inhibition for therapeutic benefit. By selectively and potently inhibiting the DPP-4 enzyme, alogliptin enhances the body's endogenous incretin system, leading to glucose-dependent stimulation of insulin secretion and suppression of glucagon production. This targeted action on a key control point in glucose homeostasis allows for effective improvement in glycemic control in patients with type 2 diabetes mellitus, supported by a robust body of pharmacodynamic and clinical data. The high selectivity of alogliptin for DPP-4 underscores its rational design, minimizing the potential for off-target effects and contributing to its established safety profile.
References
- Patsnap Synapse. (2024, June 14). What is Alogliptin Benzoate used for?
- Patsnap Synapse. (2024, July 17). What is the mechanism of Alogliptin Benzoate?
- Drugs.com. (2025, May 5). Alogliptin: Package Insert / Prescribing Information / MOA.
- Frontiers in Endocrinology. (2021, September 19). Dipeptidyl-Peptidase-IV Inhibitors, Imigliptin and Alogliptin, Improve Beta-Cell Function in Type 2 Diabetes.
- MedlinePlus. (2023, November 15). Alogliptin.
- Hospital Pharmacy. (n.d.). Alogliptin.
- BenchChem. (n.d.). Alogliptin's Mechanism of Action: A Technical Guide to DPP-4 Inhibition.
- Therapeutics and Clinical Risk Management. (n.d.). Alogliptin: a new addition to the class of DPP-4 inhibitors.
- StatPearls. (2025, February 15). Alogliptin.
- ResearchGate. (2025, August 6). Alogliptin: a new addition to the class of DPP-4 inhibitors.
- Johns Hopkins Diabetes Guide. (2018, December 3). DPP-IV Inhibitors.
- EBM Consult. (n.d.). Drug Monograph: Alogliptin (Nesina).
- Diabetes, Obesity and Metabolism. (2020, April 3). GLP-1 Analogs and DPP-4 Inhibitors in Type 2 Diabetes Therapy: Review of Head-to-Head Clinical Trials.
- Frontiers in Pharmacology. (2022, May 11). Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism.
Sources
- 1. drugs.com [drugs.com]
- 2. Alogliptin: a new addition to the class of DPP-4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alogliptin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. GLP-1 Analogs and DPP-4 Inhibitors in Type 2 Diabetes Therapy: Review of Head-to-Head Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is Alogliptin Benzoate used for? [synapse.patsnap.com]
- 6. What is the mechanism of Alogliptin Benzoate? [synapse.patsnap.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Alogliptin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Dipeptidyl-Peptidase-IV Inhibitors, Imigliptin and Alogliptin, Improve Beta-Cell Function in Type 2 Diabetes [frontiersin.org]
- 10. Drug Monograph: Alogliptin (Nesina) [ebmconsult.com]
- 11. DPP-IV Inhibitors | Johns Hopkins Diabetes Guide [hopkinsguides.com]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
(S)-Alogliptin Benzoate Salt synthesis pathway and protocol
An In-depth Technical Guide to the Synthesis of (S)-Alogliptin Benzoate Salt
Introduction
(S)-Alogliptin, marketed under trade names such as Nesina and Vipidia, is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus. By inhibiting the DPP-4 enzyme, Alogliptin increases the levels of active incretin hormones, which in turn stimulates insulin secretion and suppresses glucagon secretion in a glucose-dependent manner. The active pharmaceutical ingredient is typically formulated as a benzoate salt to improve its stability and handling properties. This guide provides a detailed overview of a common and efficient synthesis pathway for (S)-Alogliptin Benzoate, intended for researchers and professionals in drug development.
Retrosynthetic Analysis
A logical retrosynthetic approach to (S)-Alogliptin reveals a convergent synthesis strategy. The target molecule can be disconnected at the piperidine-pyrimidine C-N bond, leading to two key building blocks: a substituted pyrimidinedione moiety and a chiral aminopiperidine derivative. This strategy allows for the independent synthesis and purification of these advanced intermediates, which are then coupled in the final steps.
Caption: Retrosynthetic analysis of (S)-Alogliptin Benzoate.
Synthesis Pathway Overview
The synthesis begins with the preparation of the pyrimidinedione core, followed by its coupling with the chiral piperidine side chain. The final step involves the formation of the benzoate salt.
Caption: Overall workflow for the synthesis of (S)-Alogliptin Benzoate.
Part 1: Synthesis of the Pyrimidinedione Intermediate
A common starting point for the pyrimidinedione core is the reaction of 6-chlorouracil with a suitable cyano-containing side chain precursor.
Protocol: Synthesis of 2-(6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetonitrile
This protocol describes the alkylation of 6-chloro-3-methyluracil with chloroacetonitrile.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 6-chloro-3-methyluracil | 160.55 | 16.06 g | 0.1 |
| Chloroacetonitrile | 75.50 | 8.31 g | 0.11 |
| Potassium Carbonate (K2CO3) | 138.21 | 27.64 g | 0.2 |
| N,N-Dimethylformamide (DMF) | - | 200 mL | - |
Procedure:
-
To a stirred solution of 6-chloro-3-methyluracil in DMF, add potassium carbonate.
-
Heat the mixture to 60-70°C.
-
Add chloroacetonitrile dropwise over 30 minutes.
-
Maintain the reaction at 60-70°C for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into ice water (500 mL).
-
The product will precipitate. Filter the solid, wash with water, and dry under vacuum to yield the desired intermediate.
Part 2: Coupling with the Chiral Amine
The key stereocenter of Alogliptin is introduced via the use of (R)-3-aminopiperidine, typically as a dihydrochloride salt. The coupling reaction is a nucleophilic aromatic substitution where the amino group of the piperidine displaces the chlorine atom on the pyrimidinedione ring.
Protocol: Synthesis of (S)-Alogliptin
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-(6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetonitrile | 199.59 | 20.0 g | 0.1 |
| (R)-3-aminopiperidine dihydrochloride | 173.08 | 19.0 g | 0.11 |
| Triethylamine (TEA) | 101.19 | 30.4 g | 0.3 |
| Acetonitrile | - | 250 mL | - |
Procedure:
-
Suspend 2-(6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetonitrile and (R)-3-aminopiperidine dihydrochloride in acetonitrile.
-
Add triethylamine to the suspension. Triethylamine acts as a base to neutralize the HCl salt and facilitate the nucleophilic substitution.
-
Heat the reaction mixture to reflux (approximately 80-82°C) and maintain for 8-12 hours. Monitor the reaction progress by HPLC or TLC.
-
After completion, cool the mixture and filter off the triethylamine hydrochloride salt.
-
Concentrate the filtrate under reduced pressure to obtain the crude (S)-Alogliptin base. The crude product can be purified by column chromatography or recrystallization.
Part 3: Benzoate Salt Formation
The final step is the formation of the benzoate salt to improve the drug's physicochemical properties.
Protocol: Synthesis of (S)-Alogliptin Benzoate Salt
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| (S)-Alogliptin Base | 339.39 | 34.0 g | 0.1 |
| Benzoic Acid | 122.12 | 12.2 g | 0.1 |
| Ethanol | - | 200 mL | - |
| Heptane | - | 100 mL | - |
Procedure:
-
Dissolve the crude (S)-Alogliptin base in ethanol at 50-60°C.
-
In a separate flask, dissolve benzoic acid in ethanol.
-
Add the benzoic acid solution to the Alogliptin solution.
-
Stir the mixture for 1-2 hours at 50-60°C.
-
Gradually add heptane as an anti-solvent to induce crystallization.
-
Cool the mixture slowly to 0-5°C and stir for an additional 2-3 hours.
-
Filter the crystalline product, wash with a cold ethanol/heptane mixture, and dry under vacuum at 40-50°C to yield (S)-Alogliptin Benzoate.
Conclusion
The synthesis of (S)-Alogliptin Benzoate is a well-established process that relies on a convergent strategy. The key steps involve the formation of a pyrimidinedione intermediate, a stereospecific nucleophilic aromatic substitution with (R)-3-aminopiperidine, and a final salt formation. Careful control of reaction conditions and purification of intermediates are crucial for achieving high yield and purity of the final active pharmaceutical ingredient.
References
-
Alogliptin, PubChem, National Center for Biotechnology Information, [Link]
- Process for preparing alogliptin and salts thereof, Google P
-
An improved and scalable process for the synthesis of Alogliptin, ScienceDirect, Tetrahedron Letters, Volume 55, Issue 2, 8 January 2014, Pages 413-415, [Link]
- Process for the preparation of Alogliptin and its intermediates, Google P
-
Alogliptin Benzoate, DrugBank, [Link]
(S)-Alogliptin Benzoate Salt chemical structure and properties
An In-depth Technical Guide to (S)-Alogliptin Benzoate Salt: Structure, Properties, and Analysis
Executive Summary
Alogliptin is a potent and highly selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme, established for the management of type 2 diabetes mellitus (T2DM). The commercially available active pharmaceutical ingredient (API) is the (R)-enantiomer, formulated as a benzoate salt to enhance stability and handling properties.[1] The (S)-enantiomer of Alogliptin is primarily considered a stereoisomeric impurity, and its control is a critical aspect of quality assurance in the manufacturing process.[2] This technical guide provides a comprehensive overview of (S)-Alogliptin Benzoate Salt, focusing on its chemical structure, physicochemical properties, analytical methodologies for its identification and quantification, and its relevance in the context of the active (R)-Alogliptin isomer. This document is intended for researchers, analytical scientists, and drug development professionals engaged in the study of gliptins and related pharmaceutical compounds.
Introduction to Alogliptin and Stereochemical Considerations
Alogliptin is a member of the gliptin class of oral anti-diabetic drugs that improve glycemic control by preventing the degradation of incretin hormones.[3] These hormones, including glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), are crucial for glucose homeostasis.[4] Alogliptin is prepared as a benzoate salt and exists almost exclusively as the (R)-enantiomer (>99%), which is the pharmacologically active moiety.[2] The molecule contains a single chiral center in the aminopiperidine ring.[5]
The (S)-enantiomer, (S)-Alogliptin, is the inactive stereoisomer. While the active form undergoes little to no chiral conversion in vivo, the presence of the (S)-enantiomer in the final drug product is strictly controlled as an impurity.[2] Therefore, understanding the properties and analytical behavior of (S)-Alogliptin Benzoate Salt is essential for developing robust methods for chiral separation, method validation, and quality control in the production of Alogliptin.[6]
Chemical and Physical Properties
Chemical Structure and Stereochemistry
(S)-Alogliptin Benzoate Salt is an equimolar salt formed between the (S)-enantiomer of Alogliptin and benzoic acid.[7]
-
Chemical Name: (S)-2-((6-(3-aminopiperidin-1-yl)-3-methyl-2, 4-dioxo-3, 4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile benzoate[6]
-
Molecular Formula: C₂₅H₂₇N₅O₄[8]
-
Stereochemistry: The key stereocenter is at the C3 position of the piperidine ring, which has the (S)-configuration.
Caption: Figure 1: Chemical Structure of (S)-Alogliptin Benzoate Salt.
Physicochemical Properties
The properties of the benzoate salt are critical for its formulation and analytical characterization. The salt form is typically a white to off-white crystalline powder.
| Property | Value | Source(s) |
| Molecular Formula | C₂₅H₂₇N₅O₄ | [8] |
| Molecular Weight | 461.52 g/mol | [8][9] |
| CAS Number | 1638544-64-5 | [6][10] |
| Appearance | White to off-white crystalline powder | [5] |
| Solubility | Soluble in dimethylsulfoxide (DMSO); sparingly soluble in water and methanol; slightly soluble in ethanol.[5] |
Polymorphism and Solid-State Characterization
The solid-state properties of a drug substance, including polymorphism, can significantly impact its stability, solubility, and bioavailability. Different polymorphic or amorphous forms of Alogliptin benzoate have been identified.[11] Characterizing these forms is crucial during drug development. Amorphous forms, for instance, may offer improved solubility but can be less stable than their crystalline counterparts.[11] Techniques such as X-ray powder diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) are essential for identifying and controlling the solid form of the API.[11]
Mechanism of Action of the Active (R)-Enantiomer
To understand the context of why the (S)-enantiomer is an impurity, it is vital to understand the mechanism of the active (R)-enantiomer.
Inhibition of Dipeptidyl Peptidase-4 (DPP-4)
DPP-4 is a cell-surface enzyme that rapidly inactivates the incretin hormones GLP-1 and GIP.[12] By selectively inhibiting DPP-4, Alogliptin increases the concentration and prolongs the action of these hormones.[4] This action enhances glucose-dependent insulin secretion from pancreatic beta-cells and suppresses glucagon secretion from alpha-cells, thereby lowering blood glucose levels in patients with T2DM.[13][14]
The Incretin Effect Pathway
The causality of Alogliptin's therapeutic effect is rooted in the potentiation of the natural incretin system. The choice to target DPP-4 is based on its central role in glucose regulation.
Caption: Figure 2: Simplified signaling pathway for (R)-Alogliptin.
Selectivity Profile
Alogliptin demonstrates high selectivity for DPP-4, with over 10,000-fold greater potency against DPP-4 compared to related proteases like DPP-8 and DPP-9.[4][15] This high selectivity is a key design feature intended to minimize the potential for off-target effects that could arise from inhibiting other enzymes.[12]
Pharmacokinetics of (R)-Alogliptin
The pharmacokinetic profile justifies the once-daily dosing regimen and informs its clinical use.
| PK Parameter | Description | Source(s) |
| Bioavailability | ~100%, indicating near-complete absorption. | [3][12] |
| Tₘₐₓ (Time to Peak) | 1-2 hours post-oral administration. | [12] |
| Protein Binding | Low, approximately 20%. | [3][12] |
| Metabolism | Undergoes limited metabolism, primarily via CYP2D6 and CYP3A4, to two minor metabolites. | [3][12] |
| Half-life (t₁/₂) | Approximately 21 hours. | [12] |
| Excretion | Primarily eliminated unchanged via the kidneys (76%), with a smaller portion in the feces (13%).[5][12] |
Synthesis and Chiral Purity Control
Overview of a Synthetic Route
The synthesis of Alogliptin typically involves the condensation of 6-chloro-3-methyluracil with α-bromotoluoylnitrile, followed by a nucleophilic substitution reaction with the chiral (R)-3-aminopiperidine.[16] The final step involves salt formation with benzoic acid.
Caption: Figure 3: High-Level Synthetic Workflow for Alogliptin Benzoate.
Importance of Chiral Purity
The critical step for ensuring stereochemical purity is the use of an enantiomerically pure starting material, (R)-3-aminopiperidine.[16] Because the (S)-enantiomer is inactive, its presence would effectively reduce the potency of the drug substance and represents an unnecessary chemical burden on the patient. Regulatory guidelines (e.g., ICH Q3A/B) mandate strict limits on impurities, including stereoisomers. Therefore, the synthesis process must be robust to prevent racemization, and analytical methods must be capable of accurately quantifying the (S)-enantiomer at very low levels (typically <0.15%).
Analytical Methodologies
The analysis of (S)-Alogliptin Benzoate is primarily as a reference standard to validate analytical methods designed to quantify it as an impurity in the active (R)-Alogliptin API.
Chromatographic Techniques for Chiral Separation
High-Performance Liquid Chromatography (HPLC) is the predominant technique for the analysis of Alogliptin and its impurities. To resolve the (R)- and (S)-enantiomers, a chiral stationary phase (CSP) is required.
Exemplary Protocol: Chiral HPLC Method
This protocol is a representative example based on common practices for chiral separations. The exact conditions must be optimized and validated for the specific application.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A polysaccharide-based chiral stationary phase, such as a Lux Cellulose-2 column, is often effective for this type of separation.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., ethanol or isopropanol) with a basic additive (e.g., diethylamine) is a common starting point. The amine additive is crucial for achieving good peak shape for the basic amine analytes.
-
Flow Rate: Typically 0.5 - 1.5 mL/min.
-
Detection Wavelength: UV detection at approximately 277 nm is suitable for the benzonitrile chromophore.[17]
-
Sample Preparation: Dissolve an accurately weighed sample of the Alogliptin Benzoate API in the mobile phase or a suitable solvent to a known concentration.
-
System Suitability: Inject a resolution solution containing both (R)- and (S)-Alogliptin enantiomers to ensure adequate separation (baseline resolution is required).
-
Quantification: The (S)-enantiomer is quantified against a certified reference standard of (S)-Alogliptin Benzoate using an external standard method. The Limit of Quantification (LOQ) must be sufficiently low to meet regulatory requirements (e.g., below 0.05%).[18]
Stability-Indicating Methods and Forced Degradation
Stability-indicating methods are essential to ensure that any degradation products formed during the shelf-life of the drug product can be detected. Forced degradation studies are performed to intentionally degrade the sample and validate the method's specificity.[19]
Protocol: Forced Degradation Study
-
Objective: To demonstrate the analytical method can separate Alogliptin from potential degradation products.
-
Stress Conditions: Expose solutions of Alogliptin Benzoate to the following conditions as per ICH Q1A(R2) guidelines:
-
Acid Hydrolysis: 0.1 N HCl at 60°C for several hours.
-
Base Hydrolysis: 0.1 N NaOH at 60°C for several hours. Alogliptin is known to be particularly prone to acidic and alkaline hydrolysis.[19][20]
-
Oxidation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heat the solid drug substance at an elevated temperature (e.g., 105°C).
-
Photolytic Degradation: Expose the drug solution/solid to UV and visible light.
-
-
Analysis: Analyze the stressed samples using a validated reverse-phase HPLC (RP-HPLC) method.[17]
-
Evaluation: The method is considered "stability-indicating" if the primary Alogliptin peak is resolved from all degradation product peaks and there is no interference from excipients or other impurities. Peak purity analysis using a photodiode array (PDA) detector is used to confirm this.
Clinical Significance of (R)-Alogliptin
Glycemic Control
Clinical trials have consistently demonstrated that (R)-Alogliptin effectively improves glycemic control in adults with T2DM, as measured by reductions in HbA1c and fasting plasma glucose.[13] It is used as a monotherapy or in combination with other antidiabetic agents like metformin.[21]
Safety and Tolerability
Alogliptin is generally well-tolerated.[22] Key safety characteristics include:
-
Low Risk of Hypoglycemia: Due to its glucose-dependent mechanism of action, the risk of hypoglycemia is low when used as a monotherapy.[21][22]
-
Weight Neutral: Treatment with Alogliptin typically does not lead to significant weight gain.[3][22]
-
Cardiovascular Safety: The large-scale EXAMINE (Examination of Cardiovascular Outcomes with Alogliptin versus Standard of Care) trial showed that Alogliptin did not increase the risk of major adverse cardiovascular events in patients with T2DM who had a recent acute coronary syndrome.[12][22]
Conclusion
While the pharmacologically active agent is (R)-Alogliptin, a thorough understanding of its stereoisomer, (S)-Alogliptin Benzoate Salt, is indispensable from a pharmaceutical development and quality control perspective. Its chemical properties and analytical behavior dictate the strategies required for ensuring the chiral purity, stability, and safety of the final drug product. The development of robust, specific, and sensitive analytical methods, particularly chiral HPLC, is a cornerstone of the manufacturing process, guaranteeing that patients receive a product of high purity and efficacy.
References
-
PubChem. Alogliptin Benzoate. National Center for Biotechnology Information. [7]
-
Drugs.com. Alogliptin: Package Insert / Prescribing Information / MOA. [5]
-
Aquigen Bio Sciences. (S)-Alogliptin Benzoate Salt. [6]
-
International Journal of Research in Pharmaceutical and Chemical Sciences. ALOGLIPTIN BENZOATE: A REVIEW OF LIQUID CHROMATOGRAPHIC METHODS.
-
PubChem. Alogliptin. National Center for Biotechnology Information. [2]
-
Clinicaltrials.eu. Alogliptin – Application in Therapy and Current Clinical Research. [13]
-
MedlinePlus. Alogliptin. U.S. National Library of Medicine. [23]
-
Biocompare. Alogliptin Benzoate. [9]
-
Keating, G. M. (2014). Alogliptin: A Review of Its Use in Patients with Type 2 Diabetes Mellitus. Drugs, 74(5), 587-603. [22]
-
ChemicalBook. (S)-Alogliptin Benzoate Salt. [8]
-
Diabetes UK. Alogliptin - Uses, How it Works and Side Effects. [14]
-
Trujillo, J., & Nuffer, W. (2020). Alogliptin. In StatPearls. StatPearls Publishing. [12]
-
Google Patents. Polymorphs of alogliptin benzoate (US20130059872A1). [11]
-
U.S. Food and Drug Administration (FDA). Office of Clinical Pharmacology Review—Alogliptin. [24]
-
Scott, L. J. (2013). Alogliptin: a review of its use in the management of type 2 diabetes mellitus. Drugs, 73(16), 1783-1804. [4]
-
Patel, M. J., & Shah, D. A. (2017). Study of Degradation Behaviour of Alogliptin Benzoate by Stability Indicating High Performance Thin Layer Chromatographic Method. Asian Journal of Chemistry, 29(7), 1503-1508. [19]
-
MedKoo Biosciences. Alogliptin benzoate. [21]
-
PubChem. (S)-Alogliptin Benzoate Salt. National Center for Biotechnology Information. [10]
-
Cayman Chemical. Alogliptin (benzoate salt). [15]
-
Wikipedia. Alogliptin. [3]
-
Daicel Pharma Standards. Alogliptin Benzoate S-Isomer. [25]
-
Gelbrich, T., Kahlenberg, V., & Griesser, U. J. (2013). Alogliptin and its benzoate salt. Acta crystallographica. Section C, Crystal structure communications, 69(Pt 6), 674–678. [26]
-
Veeprho. Alogliptin Benzoate Impurities and Related Compound. [1]
-
ResearchGate. A developed HPLC method for the determination of Alogliptin Benzoate and its potential impurities in bulk drug and tablets. [27]
-
ResearchGate. Study of Degradation Behaviour of Alogliptin Benzoate by Stability Indicating High Performance Thin Layer Chromatographic Method. [20]
-
Google Patents. Process for preparation of alogliptin (WO2014188334A2). [18]
-
Synfacts. Synthesis of Alogliptin. [28]
-
Xu, Y., et al. (2017). The pharmacokinetics and pharmacodynamics of alogliptin in children, adolescents, and adults with type 2 diabetes mellitus. Clinical therapeutics, 39(1), 102-114. [29]
-
Yamada, M., et al. (2021). Development and Scale-Up of an Asymmetric Synthesis Process for Alogliptin. Organic Process Research & Development, 25(2), 327–336. [16]
-
Al-Shehri, M. M., et al. (2016). Development and Validation of an HPLC Method for Determination of Antidiabetic Drug Alogliptin Benzoate in Bulk and Tablets. Journal of analytical methods in chemistry, 2016, 7565193. [17]
Sources
- 1. veeprho.com [veeprho.com]
- 2. Alogliptin | C18H21N5O2 | CID 11450633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Alogliptin - Wikipedia [en.wikipedia.org]
- 4. Alogliptin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. (S)-Alogliptin Benzoate Salt | CAS No: 1638544-64-5 [aquigenbio.com]
- 7. Alogliptin Benzoate | C25H27N5O4 | CID 16088021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. (S)-Alogliptin Benzoate Salt | 1638544-64-5 [chemicalbook.com]
- 9. biocompare.com [biocompare.com]
- 10. (S)-Alogliptin Benzoate Salt | C25H27N5O4 | CID 117704323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. US20130059872A1 - Polymorphs of alogliptin benzoate - Google Patents [patents.google.com]
- 12. Alogliptin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. clinicaltrials.eu [clinicaltrials.eu]
- 14. Alogliptin - Uses, How it Works and Side Effects | Diabetes UK [diabetes.org.uk]
- 15. caymanchem.com [caymanchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Development and Validation of an HPLC Method for Determination of Antidiabetic Drug Alogliptin Benzoate in Bulk and Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 18. WO2014188334A2 - Process for preparation of alogliptin - Google Patents [patents.google.com]
- 19. scispace.com [scispace.com]
- 20. researchgate.net [researchgate.net]
- 21. medkoo.com [medkoo.com]
- 22. researchgate.net [researchgate.net]
- 23. Alogliptin: MedlinePlus Drug Information [medlineplus.gov]
- 24. fda.gov [fda.gov]
- 25. Alogliptin Benzoate S-Isomer - Daicel Pharma Standards [daicelpharmastandards.com]
- 26. Alogliptin and its benzoate salt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 29. d-nb.info [d-nb.info]
An In-depth Technical Guide to the Solubility and Stability Characteristics of (S)-Alogliptin Benzoate Salt
Foreword: Understanding the Core Physicochemical Landscape of (S)-Alogliptin Benzoate
(S)-Alogliptin, a potent and highly selective dipeptidyl peptidase-4 (DPP-4) inhibitor, is a critical therapeutic agent in the management of type 2 diabetes mellitus.[1][2][3] It is chemically formulated as a benzoate salt to optimize its physicochemical properties for pharmaceutical development.[2] A comprehensive understanding of the solubility and stability of (S)-Alogliptin Benzoate is not merely an academic exercise; it is the bedrock upon which successful formulation strategies, manufacturing processes, and ultimately, therapeutic efficacy are built. This guide synthesizes critical data and field-proven methodologies to provide researchers, scientists, and drug development professionals with a robust framework for evaluating this important active pharmaceutical ingredient (API). We will delve into the causality behind experimental choices, ensuring that the presented protocols are not just steps to be followed, but self-validating systems for generating reliable and reproducible data.
Part 1: The Solubility Profile of (S)-Alogliptin Benzoate
The bioavailability and dissolution rate of an orally administered drug are intrinsically linked to its solubility. Alogliptin Benzoate is classified as a Biopharmaceutics Classification System (BCS) Class I drug, signifying high solubility and high permeability. This favorable classification suggests good absorption characteristics. However, a nuanced understanding of its solubility in various media is essential for pre-formulation and formulation activities.
Qualitative and Quantitative Solubility
(S)-Alogliptin Benzoate exhibits a varied solubility profile across different solvent systems. The selection of appropriate solvents during development is critical, whether for analytical method development, synthesis, or the creation of liquid formulations.
-
Aqueous Solubility: The salt form is sparingly soluble in water. In a buffered solution of PBS (pH 7.2), its solubility is approximately 10 mg/mL.[4][5] This pH-dependent solubility is a key consideration for formulation in the physiological pH range.
-
Organic Solvent Solubility: The compound demonstrates slight solubility in alcohols like methanol and ethanol.[6] It is also slightly soluble in chloroform with sonication and heat.[6][7] For organic solvents such as DMSO and dimethylformamide (DMF), the solubility is limited, approximately 0.1 mg/mL.[4][5][8] It is very slightly soluble in less polar solvents like octanol and isopropyl acetate.
The decision to use organic solvents like DMSO for stock solutions is common in early-stage research. The causality is clear: achieving a concentrated stock allows for precise dilution into aqueous media for biological assays. However, it is imperative to minimize the final concentration of the organic solvent in such experiments to avoid confounding physiological effects.[4]
Data Summary: Solubility of (S)-Alogliptin Benzoate
| Solvent System | Solubility | Temperature/Conditions | Source(s) |
| PBS (pH 7.2) | ~10 mg/mL | Not Specified | [4][5][8] |
| Water | Sparingly Soluble | Not Specified | |
| Methanol | Sparingly Soluble | Not Specified | |
| Ethanol | Slightly Soluble | Not Specified | [4] |
| DMSO | ~0.1 mg/mL | Purge with inert gas | [4][8] |
| Dimethylformamide (DMF) | ~0.1 mg/mL | Purge with inert gas | [4][8] |
| Chloroform | Slightly Soluble | Sonication/Heating may be required | [6][7] |
| Octanol | Very Slightly Soluble | Not Specified | |
| Isopropyl Acetate | Very Slightly Soluble | Not Specified |
Impact of Temperature on Solubility
As dictated by thermodynamic principles, the solubility of (S)-Alogliptin Benzoate is temperature-dependent. A systematic study measured its solubility in eight different mono-solvents (water, methanol, ethanol, n-propanol, isopropanol, acetone, acetonitrile, and DMF) from 278.15 K to 318.15 K (5°C to 45°C).[9] The findings consistently showed that the solubility of Alogliptin Benzoate increases with rising temperature across all tested solvents.[9] This positive correlation is crucial for process chemistry, particularly during crystallization steps where controlled temperature reduction is used to maximize yield.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol describes a foundational method for determining the equilibrium solubility of (S)-Alogliptin Benzoate. Its design ensures that a true equilibrium is reached, providing a reliable measure of solubility.
Methodology:
-
Preparation: Add an excess amount of (S)-Alogliptin Benzoate solid to a series of vials, each containing a precisely measured volume of the desired solvent system (e.g., purified water, pH-buffered solutions, organic solvents). The excess solid is critical to ensure that the solution reaches saturation.
-
Equilibration: Seal the vials securely and place them in a constant temperature shaker bath. Agitate the samples for a pre-determined period (e.g., 24-48 hours). The duration is determined through preliminary experiments to identify the point at which the concentration of the dissolved solute in the supernatant no longer increases. This confirms that equilibrium has been achieved.
-
Sample Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to permit the undissolved solid to settle.
-
Filtration/Centrifugation: Carefully withdraw a clear aliquot of the supernatant. It is crucial to filter this aliquot through a chemically inert, low-binding filter (e.g., 0.45 µm PTFE or PVDF) to remove any suspended microparticles. Centrifugation followed by careful aspiration of the supernatant is an alternative. This step is a self-validating control; failure to remove all particulates will lead to an overestimation of solubility.
-
Dilution & Analysis: Accurately dilute the clear filtrate with a suitable mobile phase or solvent to a concentration within the calibrated range of a pre-validated analytical method (e.g., HPLC-UV).
-
Quantification: Analyze the diluted sample using the validated analytical method to determine the concentration of (S)-Alogliptin Benzoate.
-
Calculation: The solubility is calculated based on the measured concentration and the dilution factor used.
Visualization: Solubility Determination Workflow
Caption: A streamlined workflow for determining equilibrium solubility.
Part 2: The Stability Profile of (S)-Alogliptin Benzoate
Stability testing is a non-negotiable component of drug development, mandated by regulatory bodies like the ICH. Forced degradation, or stress testing, is the deliberate degradation of the API under conditions more severe than accelerated stability testing.[10] The purpose is multifold: to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods that can resolve the API from any degradants.
Degradation Behavior Under Stress Conditions
Forced degradation studies on (S)-Alogliptin Benzoate reveal a distinct stability profile. The molecule is susceptible to degradation under specific conditions while remaining robust under others.
-
Hydrolytic Stability: The compound is prone to degradation under both acidic and alkaline conditions.[10][11][12] Studies show significant degradation when exposed to 1 N HCl and 1 N NaOH, particularly at elevated temperatures (e.g., 60°C).[10] The degradation in an alkaline medium has been shown to follow first-order kinetics.[13] This susceptibility to hydrolysis highlights the need to control pH in liquid formulations.
-
Oxidative Stability: (S)-Alogliptin Benzoate is relatively stable under oxidative stress.[10][11] Exposure to hydrogen peroxide does not lead to significant degradation, indicating a low susceptibility to oxidation.
-
Thermal Stability: The drug degrades under thermal stress.[11][13] Isothermal studies have been conducted at high temperatures (130°C to 170°C) to model its degradation kinetics, which were found to follow a zero-order model in this context.[14][15] This underscores the importance of controlled storage temperatures.
-
Photolytic Stability: The compound is relatively stable when exposed to light.[10][11] This suggests that special light-protective packaging may not be a critical requirement, although it is still good pharmaceutical practice.
Data Summary: Forced Degradation of (S)-Alogliptin Benzoate
| Stress Condition | Reagent/Parameters | Observation | Source(s) |
| Acid Hydrolysis | 1 N HCl, 60°C | Prone to degradation | [10][11][13] |
| Base Hydrolysis | 1 N NaOH, 60°C | Prone to degradation (First-order kinetics) | [10][11][13] |
| Oxidation | 3-30% H₂O₂ | Relatively stable, no significant degradation | [10][11] |
| Thermal (Dry Heat) | High Temperature (e.g., 130-170°C) | Prone to degradation (Zero-order kinetics) | [11][13][14][15] |
| Photolytic | UV/Visible Light | Relatively stable | [10][11] |
Experimental Protocol: Forced Degradation Study
This protocol outlines a comprehensive approach to stress testing (S)-Alogliptin Benzoate, designed to produce a sufficient level of degradation (typically 5-20%) to identify and quantify degradants without completely destroying the molecule.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of (S)-Alogliptin Benzoate in a suitable solvent, typically methanol or a mixture of methanol and water, at a known concentration (e.g., 1000 µg/mL).[10]
-
Application of Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 5 mL of 1 N HCl. Heat in a water bath at 60°C for 2 hours. Cool, neutralize with 1 N NaOH, and dilute to a final concentration with methanol.[10] The use of heat accelerates the reaction to achieve degradation in a reasonable timeframe.
-
Alkaline Hydrolysis: Mix 1 mL of the stock solution with 5 mL of 1 N NaOH. Heat in a water bath at 60°C for 2 hours. Cool, neutralize with 1 N HCl, and dilute to a final concentration with methanol.[10] Neutralization is a critical self-validating step to halt the degradation reaction and prevent damage to the analytical column.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 5 mL of 30% H₂O₂. Keep at room temperature for a specified period (e.g., 24 hours), then dilute to a final concentration.
-
Thermal Degradation: Expose the solid API powder to dry heat in an oven at a high temperature (e.g., 100°C) for a set duration. Subsequently, dissolve the stressed powder and dilute to the final concentration.
-
Photolytic Degradation: Expose the solid API powder or a solution of the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
-
Control Sample: Prepare a control sample by diluting the unstressed stock solution to the same final concentration.
-
Analysis: Analyze all stressed samples and the control sample using a validated stability-indicating HPLC or HPTLC method. The method must be capable of separating the intact (S)-Alogliptin Benzoate peak from all degradation product peaks.
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control. Calculate the percentage degradation and the relative retention times of any new peaks (degradants). Mass balance calculations should be performed to ensure that the decrease in the API peak corresponds to the increase in degradant peaks.
Visualization: Forced Degradation Study Workflow
Caption: Overview of the parallel workflow in a forced degradation study.
Conclusion: A Foundation for Rational Drug Development
The physicochemical characteristics of (S)-Alogliptin Benzoate—specifically its high-solubility BCS Class I status, predictable temperature-dependent solubility, and well-defined stability profile—provide a solid foundation for drug development professionals. It is prone to hydrolytic (acid and base) and thermal degradation, while remaining relatively stable against oxidation and light. This knowledge is not theoretical; it directly informs critical decisions in formulation design, such as the selection of pH-buffering excipients for liquid dosage forms and the implementation of strict temperature controls during manufacturing and storage. The protocols and data synthesized in this guide offer a comprehensive and actionable framework for ensuring the quality, safety, and efficacy of drug products containing (S)-Alogliptin Benzoate.
References
- (S)-Alogliptin Benzoate Salt CAS#: 1638544-64-5 - ChemicalBook. (n.d.).
- ALOGLIPTIN BENZOATE: A REVIEW OF LIQUID CHROMATOGRAPHIC METHODS. (n.d.). International Journal of Research in Pharmaceutical and Chemical Sciences.
- Solubility and thermodynamic properties of Alogliptin Benzoate form A in different mono-solvents. (n.d.). INIS-IAEA.
-
Solubility and thermodynamic properties of Alogliptin Benzoate form A in different mono-solvents | Request PDF. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]
-
Isolation and Characterization of Related Substances in Alogliptin Benzoate by LC-QTOF Mass Spectrometric Techniques. (2016, September 5). PubMed. Retrieved February 3, 2026, from [Link]
-
prediction of anti-diabetic alogliptin stability by isothermal studies. (2023, May 10). SciELO. Retrieved February 3, 2026, from [Link]
-
Different analytical methods for quantitative determination of alogliptin benzoate as single drug either in a biological sample or pharmaceutical dosage forms. (2024, August 6). ResearchGate. Retrieved February 3, 2026, from [Link]
-
Study of Degradation Behaviour of Alogliptin Benzoate by Stability Indicating High Performance Thin Layer Chromatographic Method. (n.d.). SciSpace. Retrieved February 3, 2026, from [Link]
- prediction of anti-diabetic alogliptin stability by isothermal studies. (n.d.). SciELO.
-
Degradation Kinetics Study of Alogliptin Benzoate in Alkaline Medium by Validated Stability-Indicating HPTLC Method. (2016, November 1). PubMed. Retrieved February 3, 2026, from [Link]
-
Study of Degradation Behaviour of Alogliptin Benzoate by Stability Indicating High Performance Thin Layer Chromatographic Method. (2017, May 16). Asian Journal of Chemistry. Retrieved February 3, 2026, from [Link]
- stability indicating rp-hplc method for simultaneous estimation of pioglitazone hydrochloride and alogliptin benzoate in pharmaceutical formulation. (n.d.). International Journal of Pharmacy.
- Development of stability indicating method for the simultaneous estimation of alogliptin and pioglitazone in bulk and tablet dos. (2019, December 3).
-
Alogliptin | C18H21N5O2 | CID 11450633. (n.d.). PubChem - NIH. Retrieved February 3, 2026, from [Link]
- Polymorphs of alogliptin benzoate. (n.d.). Google Patents.
- RP-HPLC Method for estimation of Alogliptin and Glibenclamide in Synthetic mixture. (n.d.). RJPT.
-
Alogliptin Benzoate | C25H27N5O4 | CID 16088021. (n.d.). PubChem. Retrieved February 3, 2026, from [Link]
-
Buy Alogliptin benzoate API Raw Material. (n.d.). Bulat Pharmaceutical. Retrieved February 3, 2026, from [Link]
Sources
- 1. medkoo.com [medkoo.com]
- 2. Alogliptin | C18H21N5O2 | CID 11450633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Alogliptin Benzoate | C25H27N5O4 | CID 16088021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. bulatpharmaceutical.com [bulatpharmaceutical.com]
- 6. (S)-Alogliptin Benzoate Salt CAS#: 1638544-64-5 [m.chemicalbook.com]
- 7. Alogliptin benzoate | 850649-62-6 [chemicalbook.com]
- 8. caymanchem.com [caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. Isolation and characterization of related substances in alogliptin benzoate by LC-QTOF mass spectrometric techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. asianpubs.org [asianpubs.org]
- 13. Degradation Kinetics Study of Alogliptin Benzoate in Alkaline Medium by Validated Stability-Indicating HPTLC Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scielo.br [scielo.br]
- 15. scielo.br [scielo.br]
(S)-Alogliptin Benzoate Salt in vitro enzymatic assays
An In-Depth Technical Guide to the In Vitro Enzymatic Characterization of Alogliptin, a Potent DPP-4 Inhibitor
Foreword for the Researcher
This document serves as a comprehensive technical guide for scientists and drug development professionals engaged in the in vitro enzymatic evaluation of Alogliptin. While the topic specified is "(S)-Alogliptin Benzoate Salt," it is a critical point of scientific accuracy to clarify that the pharmacologically active agent is the (R)-enantiomer of Alogliptin. The benzoate salt is a formulation choice to enhance stability and bioavailability, but the enzymatic interactions discussed herein pertain to the active Alogliptin moiety. Clinical and chemical literature confirms that Alogliptin is prepared as the (R)-enantiomer (>99%) and does not significantly convert to the (S)-enantiomer in vivo.[1][2] This guide is structured not as a rigid template, but as a logical progression from foundational theory to detailed, field-tested experimental protocols, empowering you to generate robust and reliable data.
The Scientific Foundation: Alogliptin and the Incretin System
Alogliptin is a potent and highly selective inhibitor of the enzyme Dipeptidyl Peptidase-4 (DPP-4).[3][4] DPP-4 is a serine exopeptidase that plays a pivotal role in glucose homeostasis.[5] Its primary function is the rapid degradation of incretin hormones, principally Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP).[4][6][7] These hormones are released by the gut following food intake and are responsible for potentiating glucose-dependent insulin secretion.
By inhibiting DPP-4, Alogliptin prevents the breakdown of GLP-1 and GIP, thereby increasing their circulating levels and prolonging their action.[4][8] This enhancement of the incretin effect leads to improved glycemic control in patients with type 2 diabetes mellitus. The entire mechanism is contingent on the precise and selective binding of Alogliptin to the catalytic site of the DPP-4 enzyme.[4][9]
Principles of In Vitro DPP-4 Inhibition Assays
To quantify the inhibitory effect of a compound like Alogliptin on its target enzyme, we rely on in vitro enzymatic assays. The core principle involves combining the enzyme (DPP-4), a synthetic substrate that generates a detectable signal upon cleavage, and the inhibitor. The reduction in signal in the presence of the inhibitor, compared to a control without the inhibitor, quantifies its potency.
The most prevalent and robust method for this purpose is the fluorescence-based assay .[3] This assay typically employs a substrate such as Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC). DPP-4 cleaves the Gly-Pro dipeptide, releasing the highly fluorescent AMC molecule, which can be measured with a fluorescence plate reader.[5][10] This method is favored for its high sensitivity, broad dynamic range, and suitability for high-throughput screening.
Core Protocol I: Determination of Half-Maximal Inhibitory Concentration (IC₅₀)
The IC₅₀ value represents the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. It is the primary metric for quantifying inhibitor potency.
Causality Behind Experimental Choices:
-
Choice of Buffer: A Tris-HCl buffer at pH 8.0 is used to mimic physiological conditions and ensure optimal enzyme activity.[10]
-
Pre-incubation: Pre-incubating the enzyme with the inhibitor allows the binding to reach equilibrium before the reaction is initiated by adding the substrate. This is crucial for accurate potency determination, especially for slow-binding inhibitors.[11]
-
Substrate Concentration: The substrate concentration is typically set at or near its Michaelis constant (Km) value. This ensures a robust signal while maintaining sensitivity to competitive inhibitors.
Step-by-Step Experimental Protocol
-
Reagent Preparation:
-
Alogliptin Benzoate Stock: Prepare a 10 mM stock solution of Alogliptin Benzoate in DMSO. Perform a serial dilution series in DMSO to create working stocks (e.g., 10-point, 3-fold dilutions).
-
Assay Buffer: Prepare 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 1 mM EDTA.[10]
-
DPP-4 Enzyme: Dilute human recombinant DPP-4 enzyme in cold assay buffer to the desired working concentration.[5][10] Keep on ice.
-
Substrate Solution: Dilute the Gly-Pro-AMC stock (e.g., 5 mM) in assay buffer to a final working concentration (e.g., 100 µM).[10]
-
-
Assay Plate Setup (96-well, black, flat-bottom):
-
Test Wells: Add 1 µL of each Alogliptin dilution to respective wells.
-
Positive Control: Add 1 µL of a known DPP-4 inhibitor (e.g., Sitagliptin) at a concentration that gives >90% inhibition.
-
Negative Control (100% Activity): Add 1 µL of DMSO.
-
Blank (No Enzyme): Add 1 µL of DMSO.
-
-
Enzyme Addition & Incubation:
-
Add 49 µL of assay buffer to the Blank wells.
-
Add 49 µL of the diluted DPP-4 enzyme solution to all other wells.
-
Mix gently by tapping the plate.
-
Cover the plate and incubate for 15 minutes at 37°C.
-
-
Reaction Initiation & Measurement:
-
Initiate the reaction by adding 50 µL of the Substrate Solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence kinetically for 30 minutes at 37°C, with readings every minute. Use an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[5][10]
-
-
Data Analysis:
-
Determine the reaction rate (V) for each well by calculating the slope of the linear portion of the fluorescence vs. time curve.
-
Subtract the rate of the Blank from all other wells.
-
Calculate the Percent Inhibition for each Alogliptin concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor / V_negative_control))
-
Plot Percent Inhibition vs. log[Alogliptin concentration] and fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value.[11]
-
Core Protocol III: Ensuring Target Selectivity
A critical attribute of a high-quality drug candidate is its selectivity for the intended target over other related proteins. For DPP-4 inhibitors, it is crucial to demonstrate low activity against closely related enzymes like DPP-8 and DPP-9 to minimize the risk of off-target effects. [12][13]
Selectivity Assay Protocol
The experimental protocol for selectivity screening is identical to the IC₅₀ determination protocol described in Section 3. The only difference is the substitution of the DPP-4 enzyme with DPP-8 or DPP-9 enzyme. The same substrate and buffer conditions can often be used. The IC₅₀ of Alogliptin is determined for each enzyme, and the selectivity ratio is calculated.
Data Presentation: Selectivity Profile
| Enzyme Target | Alogliptin IC₅₀ (nM) | Selectivity (fold vs. DPP-4) |
| DPP-4 | ~7 | - |
| DPP-8 | >10,000 | >1400 |
| DPP-9 | >10,000 | >1400 |
Data demonstrates Alogliptin's high selectivity for DPP-4 over related proteases.[12][13]
Trustworthiness: Building a Self-Validating System
To ensure the integrity and reproducibility of your results, every assay must be a self-validating system. This is achieved through the rigorous use of controls.
-
Negative Control (0% Inhibition): This well contains the enzyme, substrate, and vehicle (DMSO) but no inhibitor. It represents the maximum reaction rate and is the baseline against which all inhibition is measured.
-
Positive Control (100% Inhibition): This well contains a known, potent inhibitor of DPP-4 (e.g., Sitagliptin). It confirms that the assay system is working correctly and is capable of detecting inhibition.
-
Blank (Background Signal): This well contains the substrate and buffer but no enzyme. Its signal, which accounts for substrate auto-hydrolysis or background fluorescence, must be subtracted from all other wells to ensure accuracy.
By including these controls on every plate, you can immediately validate the performance of the assay and have high confidence in the generated data.
References
-
Dipeptidyl-Peptidase-IV Inhibitors, Imigliptin and Alogliptin, Improve Beta-Cell Function in Type 2 Diabetes. Frontiers. [Link]
-
Alogliptin - Diabetes Mellitus. PDB-101. [Link]
- Polymorphs of alogliptin benzoate.
-
ALOGLIPTIN BENZOATE: A REVIEW OF LIQUID CHROMATOGRAPHIC METHODS. IJRPC. [Link]
-
In-vitro drug release study of alogliptin benzoate and alogliptin... ResearchGate. [Link]
-
DPP-4 inhibitors (gliptins). Diabetes UK. [Link]
-
Alogliptin: Package Insert / Prescribing Information / MOA. Drugs.com. [Link]
-
Preclinical development of dipeptidyl peptidase IV inhibitor alogliptin: a brief overview. Taylor & Francis Online. [Link]
-
Alogliptin. StatPearls - NCBI Bookshelf. [Link]
-
Alogliptin: a new addition to the class of DPP-4 inhibitors. ResearchGate. [Link]
-
Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors. Endocrine Reviews | Oxford Academic. [Link]
-
DPP-IV Inhibitors. Johns Hopkins Diabetes Guide. [Link]
-
LC-MS based assay method for DPP-IV inhibitor screening and substrate discovery. Royal Society of Chemistry. [Link]
-
Measurement of Dipeptidylpeptidase Activity in vitro and in vivo. PMC - NIH. [Link]
-
DPP4 Assay Kit. BPS Bioscience. [Link]
-
Alogliptin. PubChem - NIH. [Link]
-
Dipeptidyl Peptidase IV DPP4 Activity Assay Protocol Book. Scribd. [Link]
-
Alogliptin: a new addition to the class of DPP-4 inhibitors. PMC - NIH. [Link]
Sources
- 1. drugs.com [drugs.com]
- 2. Alogliptin | C18H21N5O2 | CID 11450633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. content.abcam.com [content.abcam.com]
- 6. DPP-4 inhibitors (gliptins) | Diabetes UK [diabetes.org.uk]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Dipeptidyl-Peptidase-IV Inhibitors, Imigliptin and Alogliptin, Improve Beta-Cell Function in Type 2 Diabetes [frontiersin.org]
- 9. PDB-101: Diabetes Mellitus: Diabetes Mellitus: undefined: Alogliptin [pdb101.rcsb.org]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. rsc.org [rsc.org]
- 12. Preclinical development of dipeptidyl peptidase IV inhibitor alogliptin: a brief overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Alogliptin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Preclinical Evaluation of (S)-Alogliptin Benzoate Salt: An In-Depth Technical Guide for Researchers
This guide provides a comprehensive technical overview of the preclinical animal studies conducted on (S)-Alogliptin Benzoate Salt, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor. Designed for researchers, scientists, and drug development professionals, this document synthesizes key findings from pharmacokinetic, pharmacodynamic, efficacy, and toxicology studies to elucidate the preclinical profile of alogliptin.
Introduction: The Rationale for DPP-4 Inhibition in Type 2 Diabetes
Type 2 Diabetes Mellitus (T2DM) is a progressive metabolic disorder characterized by hyperglycemia resulting from insulin resistance and relative insulin deficiency. The incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), are crucial for maintaining glucose homeostasis.[1][2] They are released from the gut in response to food intake and potentiate glucose-dependent insulin secretion from pancreatic β-cells.[1][2] However, the therapeutic potential of native incretins is limited by their rapid inactivation by the enzyme dipeptidyl peptidase-4 (DPP-4).[2][3]
(S)-Alogliptin is a highly selective inhibitor of the DPP-4 enzyme.[3] By blocking DPP-4, alogliptin increases the circulating levels of active GLP-1 and GIP, thereby enhancing glucose-dependent insulin secretion, suppressing glucagon secretion from pancreatic α-cells, and ultimately leading to improved glycemic control.[1][3] This targeted mechanism of action forms the basis for its development as a therapeutic agent for T2DM.
Mechanism of Action: Enhancing Incretin Signaling
The primary pharmacological action of alogliptin is the competitive and reversible inhibition of the DPP-4 enzyme. This inhibition prevents the degradation of incretin hormones, leading to a cascade of downstream effects that collectively lower blood glucose levels.
Caption: Mechanism of action of (S)-Alogliptin.
Preclinical Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
The pharmacokinetic profile of alogliptin has been extensively characterized in several animal species, including rats, dogs, and monkeys, to understand its absorption, distribution, metabolism, and excretion (ADME) properties. These studies are fundamental to predicting the drug's behavior in humans and establishing a safe and effective dosing regimen.
Absorption and Bioavailability
Alogliptin is rapidly absorbed following oral administration in all tested animal species.[4] The time to reach maximum plasma concentration (Tmax) is a key indicator of the rate of absorption.
| Species | Tmax (hours) | Oral Bioavailability (%) |
| Rat | ~2.3 | ~41% |
| Dog | ~0.4 | ~85% |
| Monkey | - | ~88% |
| Table 1: Comparative Pharmacokinetic Parameters of Alogliptin Across Species. [4] |
The moderate to high oral bioavailability across species suggests efficient absorption from the gastrointestinal tract.[4] In rats, absorption occurs primarily in the jejunum with minimal first-pass metabolism.[4]
Distribution
Following absorption, alogliptin distributes extensively into the tissues, as indicated by a volume of distribution greater than the total body water in rats, dogs, and monkeys.[4] Plasma protein binding is reported to be low to moderate in all animal species studied, which is consistent with its wide tissue distribution.[5] Notably, penetration into the brain and spinal cord is very limited.[5]
Metabolism
Alogliptin undergoes minimal metabolism.[6] The parent compound accounts for the majority of the circulating and excreted drug-related material.[6] Two minor metabolites have been identified:
-
M-I (N-demethylated alogliptin): An active metabolite that shows equipotent inhibitory activity against DPP-4 as the parent compound.[3][4]
-
M-II (N-acetylated alogliptin): An inactive metabolite with no inhibitory activity against DPP-4.[3][4]
These metabolites represent a small fraction of the total drug exposure and are not considered to significantly contribute to the overall pharmacological effect.[4][6] The metabolism is partially mediated by cytochrome P450 enzymes, specifically CYP2D6 and CYP3A4.[3]
Excretion
The primary route of elimination for alogliptin is renal excretion of the unchanged drug.[3][7] The terminal elimination half-life is relatively short in rats and dogs (1-3 hours) but longer in monkeys (approximately 6 hours).[4]
Preclinical Pharmacodynamics: Target Engagement and Biological Response
Pharmacodynamic studies are crucial to demonstrate that a drug candidate interacts with its intended target and elicits the desired biological response. For alogliptin, these studies focused on quantifying the inhibition of plasma DPP-4 activity and the subsequent effects on incretin levels and glucose metabolism.
Oral administration of alogliptin resulted in potent, dose-dependent inhibition of plasma DPP-4 activity in normoglycemic rats, dogs, and monkeys.[4] A strong correlation was observed between the plasma concentration of alogliptin and the degree of DPP-4 inhibition.[5] In monkeys, a single oral dose of 1.7 mg/kg achieved over 90% inhibition of DPP-4 within the first 3 hours, with significant inhibition (81-84%) still evident at 24 hours post-dose.[4] This sustained inhibition supports a once-daily dosing regimen.
The inhibition of DPP-4 leads to a significant increase in the plasma levels of active GLP-1, which in turn enhances glucose-stimulated insulin secretion.[4]
Efficacy in Animal Models of Type 2 Diabetes
The therapeutic potential of alogliptin was evaluated in various well-established animal models of T2DM. These models mimic different aspects of the human disease, including insulin resistance, impaired insulin secretion, and obesity.
Commonly Used Animal Models
-
Zucker (fa/fa) Rats: A model of obesity, insulin resistance, and mild hyperglycemia.
-
Neonatal Streptozotocin (N-STZ) Treated Rats: A model of non-obese T2DM with impaired insulin secretion.[4]
-
db/db Mice: A model of severe obesity, insulin resistance, and progressive β-cell failure.
-
High-Fat Diet/Streptozotocin (HFD/STZ) Mice: A non-genetic model that mimics the interplay of diet-induced insulin resistance and β-cell dysfunction.[8]
Key Efficacy Findings
Across these diverse models, chronic administration of alogliptin consistently demonstrated significant improvements in glycemic control and pancreatic β-cell function.[8][9][10]
| Efficacy Parameter | Animal Model(s) | Key Findings |
| Glycated Hemoglobin (HbA1c) | Diabetic mice and rats | Dose-dependent reduction in HbA1c levels.[4][9][10] |
| Plasma Glucose | Diabetic mice and rats | Significant lowering of both postprandial and fasting blood glucose.[8][9][10] |
| Glucose Tolerance | Diabetic rats | Dose-dependent improvement in oral glucose tolerance tests (OGTT).[4] |
| Plasma Insulin | Diabetic mice and rats | Increased plasma insulin levels, indicative of improved β-cell function.[4][9][10] |
| Pancreatic Insulin Content | Diabetic mice and rats | Increased pancreatic insulin content, suggesting a preservation or enhancement of β-cell mass.[4][8] |
| β-Cell Mass and Islet Morphology | HFD/STZ diabetic mice | Significant restoration of β-cell mass and improved islet architecture.[8] |
The minimal effective dose for improving glucose tolerance in diabetic rats was a single oral dose of 0.3 mg/kg.[4] For long-term benefits such as decreased HbA1c and increased pancreatic insulin content, the minimal effective dose was 3 mg/kg/day for 4 weeks.[4]
Experimental Protocol: Oral Glucose Tolerance Test (OGTT) in Rodent Models
The OGTT is a cornerstone experiment for evaluating the efficacy of anti-diabetic agents.
Objective: To assess the effect of alogliptin on glucose disposal following an oral glucose challenge.
Methodology:
-
Animal Model: Utilize a relevant diabetic rodent model (e.g., Zucker fa/fa rats or HFD/STZ mice).
-
Acclimatization: Acclimate animals to the housing conditions for at least one week prior to the study.
-
Fasting: Fast the animals overnight (typically 12-16 hours) with free access to water.
-
Drug Administration: Administer alogliptin or vehicle control orally at the desired dose(s) and time point(s) prior to the glucose challenge.
-
Baseline Blood Sample: Collect a baseline blood sample (t=0) from the tail vein.
-
Glucose Challenge: Administer a glucose solution (typically 2 g/kg body weight) via oral gavage.
-
Serial Blood Sampling: Collect blood samples at specified time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Glucose Measurement: Measure blood glucose concentrations using a validated glucometer.
-
Data Analysis: Calculate the area under the curve (AUC) for the glucose excursion profile for each treatment group and perform statistical analysis.
Caption: Experimental workflow for an Oral Glucose Tolerance Test (OGTT).
Safety Pharmacology and Toxicology
A comprehensive battery of toxicology and safety pharmacology studies was conducted to assess the safety profile of alogliptin. These studies are essential for identifying potential target organ toxicities and establishing a therapeutic window.
Acute and Repeat-Dose Toxicity
Alogliptin exhibited a low order of acute oral toxicity in rats and dogs.[5] In repeat-dose toxicity studies, no major organ toxicities were observed in mice or dogs.[5] Common clinical signs at high doses (≥ 500 mg/kg in rats and ≥ 221 mg/kg in dogs) included hypoactivity.[4] In dogs, at very high doses, reddened skin, facial swelling, salivation, and emesis were observed.[4] Importantly, no adverse effects on the cardiovascular, respiratory, renal, gastrointestinal, or central nervous systems are predicted during clinical use based on animal data.[4]
Carcinogenicity, Genotoxicity, and Reproductive Toxicology
-
Carcinogenicity: Two-year oral carcinogenicity studies in mice and female rats showed no treatment-related increase in tumor incidence.[5]
-
Genotoxicity: Alogliptin was not mutagenic or clastogenic in a standard battery of in vitro and in vivo genotoxicity tests.[5]
-
Reproductive Toxicology: Fertility was unaffected in rats at doses resulting in exposures approximately 170 times the clinical AUC.[5] Alogliptin administered during the period of organogenesis did not cause adverse developmental effects in pregnant rats and rabbits at exposures 180 and 149 times the clinical dose, respectively.[11] Placental transfer of alogliptin to the fetus was observed in pregnant rats.[11][12]
Combination Therapy Toxicity
Repeat-dose toxicity studies of alogliptin in combination with metformin or pioglitazone were conducted in rats. These studies revealed no new or exacerbated toxicities, suggesting that the combination therapies are well-tolerated from a preclinical perspective.[5][13]
Conclusion: A Strong Preclinical Foundation
The extensive preclinical animal studies on (S)-Alogliptin Benzoate Salt have established a robust profile of a potent, selective, and orally active DPP-4 inhibitor. The pharmacokinetic properties are favorable, with rapid absorption and a distribution profile that supports its systemic action. The pharmacodynamic data clearly demonstrate target engagement with sustained inhibition of DPP-4. Efficacy has been consistently shown across multiple, diverse animal models of type 2 diabetes, with improvements in glycemic control and markers of β-cell health. The comprehensive toxicology and safety pharmacology program has revealed a wide safety margin, with no major target organ toxicities identified.
Collectively, these preclinical findings provided a strong scientific rationale for the clinical development of alogliptin as a therapeutic agent for the management of type 2 diabetes mellitus.
References
- Preclinical development of dipeptidyl peptidase IV inhibitor alogliptin: a brief overview. (URL: )
- Preclinical development of dipeptidyl peptidase IV inhibitor alogliptin: A brief overview. (URL: )
- Alogliptin Monograph for Professionals - Drugs.com. (URL: )
- Australian public assessment report for Alogliptin (as benzoate)
- Alogliptin: a new addition to the class of DPP-4 inhibitors - PMC - NIH. (URL: )
- Alogliptin - PMC. (URL: )
- Alogliptin Research Articles - Page 1 - R Discovery. (URL: )
- Alogliptin - St
- 022271Orig1s000 - accessd
- Steps in discovery of alogliptin - ResearchG
- Office of Clinical Pharmacology Review—Alogliptin - FDA. (URL: )
- Alogliptin | C18H21N5O2 | CID 11450633 - PubChem - NIH. (URL: )
- Alogliptin: Package Insert / Prescribing Inform
- evaluation of antidiabetic drug alogliptin for the treatment of inflammation in r
- Animal models for type 1 and type 2 diabetes: advantages and limit
- Alogliptin: a new addition to the class of DPP-4 inhibitors. - SciSpace. (URL: )
- Effects of chronic administration of alogliptin on the development of diabetes and β-cell function in high fat diet/streptozotocin diabetic mice - PubMed. (URL: )
- Animal models for biological screening of anti-diabetic drugs: An overview - ResearchG
Sources
- 1. Alogliptin Monograph for Professionals - Drugs.com [drugs.com]
- 2. scispace.com [scispace.com]
- 3. Alogliptin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. tga.gov.au [tga.gov.au]
- 5. researchgate.net [researchgate.net]
- 6. Alogliptin: a new addition to the class of DPP-4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alogliptin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of chronic administration of alogliptin on the development of diabetes and β-cell function in high fat diet/streptozotocin diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preclinical development of dipeptidyl peptidase IV inhibitor alogliptin: a brief overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Alogliptin: Package Insert / Prescribing Information / MOA [drugs.com]
- 12. Alogliptin | C18H21N5O2 | CID 11450633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. accessdata.fda.gov [accessdata.fda.gov]
(S)-Alogliptin Benzoate: A Senior Application Scientist's In-Depth Technical Guide for Type 2 Diabetes Research
Introduction: The Therapeutic Rationale for Targeting DPP-4 in Type 2 Diabetes
Type 2 diabetes mellitus is a complex metabolic disorder characterized by hyperglycemia resulting from insulin resistance and relative insulin deficiency. A key therapeutic strategy involves augmenting the endogenous incretin system. Incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), are released from the gut in response to nutrient intake.[1][2] They play a crucial role in glucose homeostasis by stimulating glucose-dependent insulin secretion from pancreatic β-cells and suppressing glucagon secretion from α-cells.[2][3] However, the therapeutic potential of native incretins is limited by their rapid inactivation by the enzyme dipeptidyl peptidase-4 (DPP-4).[1][3]
(S)-Alogliptin Benzoate is a potent and highly selective inhibitor of the DPP-4 enzyme.[4][5] By blocking DPP-4, alogliptin prevents the degradation of GLP-1 and GIP, thereby increasing their circulating concentrations and prolonging their glucoregulatory effects.[1][3] This leads to enhanced insulin secretion and reduced glucagon levels in a glucose-dependent manner, ultimately improving glycemic control in patients with type 2 diabetes.[3][6]
Core Mechanism of Action: The Incretin Enhancement Pathway
Alogliptin exerts its therapeutic effect by competitively and reversibly inhibiting the serine protease DPP-4.[5] This enzyme is responsible for cleaving and inactivating GLP-1 and GIP. The inhibition of DPP-4 by alogliptin leads to a cascade of events that collectively contribute to lower blood glucose levels.
The following diagram illustrates the signaling pathway of DPP-4 inhibition by alogliptin:
Caption: Alogliptin inhibits the DPP-4 enzyme, increasing active incretin levels, which in turn stimulates insulin secretion and suppresses glucagon secretion to lower blood glucose.
Physicochemical Properties for the Research Scientist
A thorough understanding of the physicochemical properties of (S)-Alogliptin Benzoate is paramount for successful experimental design, including formulation and analytical method development.
| Property | Value | Reference |
| Molecular Formula | C₂₅H₂₇N₅O₄ | [7] |
| Molecular Weight | 461.5 g/mol | [7] |
| Appearance | White to off-white crystalline powder | [8] |
| Melting Point | 180-182°C | |
| Solubility | Sparingly soluble in water and methanol; slightly soluble in ethanol; soluble in DMSO.[8] Aqueous solubility is 19.2 mg/mL.[9] Solubility increases with temperature in various solvents.[10] | [8][9][10] |
| pKa | Not explicitly found in the provided search results. | |
| LogP | -0.9 (Partition coefficient at pH 7.0) | [9] |
Key Experimental Protocols for Preclinical Research
In Vitro DPP-4 Inhibition Assay: A Step-by-Step Guide
This protocol outlines a fluorescence-based assay to determine the in vitro inhibitory activity of (S)-Alogliptin Benzoate against the DPP-4 enzyme. The assay relies on the cleavage of a fluorogenic substrate by DPP-4, releasing a fluorescent product.
Materials:
-
Human recombinant DPP-4 enzyme
-
DPP-4 fluorogenic substrate (e.g., Gly-Pro-AMC)
-
Assay Buffer (e.g., Tris-HCl, pH 8.0)
-
(S)-Alogliptin Benzoate
-
96-well black microplate
-
Fluorescence microplate reader
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of (S)-Alogliptin Benzoate in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the alogliptin stock solution in Assay Buffer to create a range of test concentrations.
-
Dilute the DPP-4 enzyme and the fluorogenic substrate in Assay Buffer to their optimal working concentrations as determined by preliminary experiments or manufacturer's recommendations.[1]
-
-
Assay Setup:
-
In a 96-well microplate, add the following to triplicate wells:
-
Blank wells: Assay Buffer only.
-
Control wells (no inhibitor): Assay Buffer and DPP-4 enzyme solution.
-
Inhibitor wells: Alogliptin dilution and DPP-4 enzyme solution.
-
-
Incubate the plate at 37°C for a pre-determined time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.[11][12]
-
-
Initiation of Reaction:
-
Add the fluorogenic substrate solution to all wells to initiate the enzymatic reaction.[1]
-
-
Measurement:
-
Immediately begin reading the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 360 nm excitation / 460 nm emission for AMC-based substrates) in kinetic mode for a set duration (e.g., 30-60 minutes) at 37°C.[12]
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Determine the percentage of inhibition for each alogliptin concentration using the following formula: % Inhibition = [(Rate of control - Rate of inhibitor) / Rate of control] x 100
-
Plot the percentage of inhibition against the logarithm of the alogliptin concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
Caption: Workflow for a fluorescence-based in vitro DPP-4 inhibition assay.
In Vivo Model of Type 2 Diabetes: Streptozotocin (STZ)-Induced Hyperglycemia in Rodents
A widely utilized and validated animal model for studying type 2 diabetes involves the use of streptozotocin (STZ), a compound that is toxic to pancreatic β-cells.[13][14][15] This protocol describes the induction of diabetes in mice or rats for the evaluation of (S)-Alogliptin Benzoate.
Materials:
-
Male mice or rats (specific strain and age as per experimental design)
-
Streptozotocin (STZ)
-
Citrate buffer (pH 4.5), sterile
-
(S)-Alogliptin Benzoate formulation for oral administration
-
Glucometer and test strips
-
Animal handling and injection equipment
Protocol:
-
Acclimatization and Baseline Measurements:
-
Acclimatize animals to the housing conditions for at least one week prior to the start of the experiment.[13]
-
Record baseline body weight and blood glucose levels from a tail vein blood sample.
-
-
Induction of Diabetes:
-
Fasting: Fast the animals for 4-6 hours before STZ injection, with free access to water.[2][14]
-
STZ Preparation: Immediately before use, dissolve STZ in cold, sterile citrate buffer (pH 4.5).[14] STZ is light-sensitive and unstable in solution, so it should be prepared fresh and protected from light.
-
STZ Administration: Inject the freshly prepared STZ solution intraperitoneally (IP).[14][15] The dosage will vary depending on the animal species, strain, and the desired severity of diabetes. A common approach for a type 2 model is a single high dose or multiple low doses. For a type 1 model, a single high dose is often used.[15]
-
Example Dosing (mice): A single high dose of 150-200 mg/kg or multiple low doses of 40-60 mg/kg for 5 consecutive days.[15]
-
-
Control Group: Inject a control group of animals with an equivalent volume of citrate buffer.[14]
-
-
Confirmation of Diabetes:
-
Monitor blood glucose levels 48-72 hours after the final STZ injection and then periodically.
-
Animals are typically considered diabetic when their fasting blood glucose levels are consistently elevated (e.g., >250 mg/dL or 13.9 mmol/L).[16]
-
-
Alogliptin Treatment:
-
Once diabetes is established, randomize the diabetic animals into treatment and vehicle control groups.
-
Prepare the (S)-Alogliptin Benzoate formulation for oral gavage at the desired dose. The vehicle will depend on the solubility and stability of the compound (e.g., water, saline, or a suspension).
-
Administer alogliptin or vehicle daily for the duration of the study.
-
-
Monitoring and Endpoints:
-
Monitor body weight, food and water intake, and blood glucose levels regularly throughout the study.
-
At the end of the study, key endpoints can include:
-
Fasting and non-fasting blood glucose levels
-
Glycated hemoglobin (HbA1c) levels
-
Oral glucose tolerance test (OGTT)
-
Plasma insulin and incretin (GLP-1, GIP) levels
-
Histopathological analysis of the pancreas
-
-
Caption: Workflow for establishing and utilizing a streptozotocin-induced rodent model of diabetes for evaluating alogliptin.
Clinical Research Considerations
Clinical trials investigating alogliptin have typically been randomized, double-blind, placebo-controlled studies.[17][18][19] Key considerations in the design of such trials include:
-
Patient Population: Adults with type 2 diabetes who have inadequate glycemic control on diet and exercise alone or on other antidiabetic medications.[17]
-
Intervention: Alogliptin administered orally, typically at doses of 12.5 mg or 25 mg once daily.[17][19]
-
Primary Endpoint: The primary efficacy endpoint is often the change in glycated hemoglobin (HbA1c) from baseline to a specified time point (e.g., 26 or 52 weeks).[17]
-
Secondary Endpoints: These may include changes in fasting plasma glucose, postprandial glucose, body weight, and the proportion of patients achieving a target HbA1c level.[19]
-
Safety and Tolerability: Assessment of adverse events, including hypoglycemia, is a critical component of clinical trials.[20]
Conclusion
(S)-Alogliptin Benzoate is a valuable pharmacological tool for researchers investigating the pathophysiology of type 2 diabetes and the therapeutic potential of DPP-4 inhibition. This guide provides a foundational understanding of its mechanism of action, key physicochemical properties, and detailed, actionable protocols for its preclinical evaluation. By leveraging this information, researchers can design robust and reproducible experiments to further elucidate the role of the incretin system in metabolic disease and to explore novel therapeutic strategies.
References
-
WVU IACUC Model Guidance Sheet: Use of Streptozotocin (STZ) for Diabetes Induction in Animals. (n.d.). West Virginia University. Retrieved February 3, 2026, from [Link]
-
DPP-4 Inhibitors Mnemonic for USMLE. (n.d.). Pixorize. Retrieved February 3, 2026, from [Link]
- Polymorphs of alogliptin benzoate. (2013). Google Patents.
-
Alogliptin benzoate for management of type 2 diabetes. (2015). Dovepress. Retrieved February 3, 2026, from [Link]
-
DPP-4 Inhibition and the Path to Clinical Proof. (2019). Frontiers in Endocrinology. Retrieved February 3, 2026, from [Link]
-
Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. (2022, May 11). Frontiers in Nutrition. Retrieved February 3, 2026, from [Link]
-
Alogliptin. (n.d.). PubChem. Retrieved February 3, 2026, from [Link]
-
Formulation and Optimization of Alogliptin-Loaded Polymeric Nanoparticles: In Vitro to In Vivo Assessment. (2022, July 13). MDPI. Retrieved February 3, 2026, from [Link]
-
STZ-Induced Diabetes Model – Protocol. (n.d.). NDI Neuroscience. Retrieved February 3, 2026, from [Link]
-
A Randomized Phase 3 Study Evaluating the Efficacy and Safety of Alogliptin in Pediatric Participants with Type 2 Diabetes Mellitus. (2022). National Institutes of Health. Retrieved February 3, 2026, from [Link]
-
Contains Nonbinding Recommendations - Draft Guidance on Alogliptin Benzoate. (n.d.). Pharmadesk Solutions. Retrieved February 3, 2026, from [Link]
-
Streptozotocin-Induced Diabetic Models in Mice and Rats. (2001). ResearchGate. Retrieved February 3, 2026, from [Link]
-
Alogliptin for the treatment of Type 2 diabetes. (2013). ResearchGate. Retrieved February 3, 2026, from [Link]
-
Alogliptin Benzoate. (n.d.). PubChem. Retrieved February 3, 2026, from [Link]
-
022271Orig1s000. (2012, December 18). U.S. Food and Drug Administration. Retrieved February 3, 2026, from [Link]
-
Flow diagram to identify new-users of DPP4 inhibitors and sulfonylureas... (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]
-
A Simplified Streptozotocin-Induced Diabetes Model in Nude Mice. (2019). National Institutes of Health. Retrieved February 3, 2026, from [Link]
-
Alogliptin in patients with Type2 Diabetes and Acute Coronary Syndrome. (n.d.). Health Research Authority. Retrieved February 3, 2026, from [Link]
-
Solubility and thermodynamic properties of Alogliptin Benzoate form A in different mono-solvents. (2021). ResearchGate. Retrieved February 3, 2026, from [Link]
-
DEVELOPMENT OF SUSTAINED RELEASE ALOGLIPTIN TABLETS USING A MULTIPARTICULATES SYSTEM MADE OF BENTONITE. (n.d.). Semantic Scholar. Retrieved February 3, 2026, from [Link]
-
Efficacy and safety of the dipeptidyl peptidase-4 inhibitor alogliptin added to pioglitazone in patients with type 2 diabetes: a randomized, double-blind, placebo-controlled study. (2008). National Institutes of Health. Retrieved February 3, 2026, from [Link]
-
Solubility and thermodynamic properties of Alogliptin Benzoate form A in different mono-solvents. (2021). International Atomic Energy Agency. Retrieved February 3, 2026, from [Link]
-
Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. (2022). Brieflands. Retrieved February 3, 2026, from [Link]
Sources
- 1. content.abcam.com [content.abcam.com]
- 2. animal.research.wvu.edu [animal.research.wvu.edu]
- 3. DPP-4 Inhibition and the Path to Clinical Proof - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alogliptin benzoate for management of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. DPP-4 Inhibitors Mnemonic for USMLE [pixorize.com]
- 7. Alogliptin Benzoate | C25H27N5O4 | CID 16088021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Alogliptin | C18H21N5O2 | CID 11450633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. researchgate.net [researchgate.net]
- 11. sigmaaldrich.cn [sigmaaldrich.cn]
- 12. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 13. az.research.umich.edu [az.research.umich.edu]
- 14. researchgate.net [researchgate.net]
- 15. A Simplified Streptozotocin-Induced Diabetes Model in Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ndineuroscience.com [ndineuroscience.com]
- 17. A Randomized Phase 3 Study Evaluating the Efficacy and Safety of Alogliptin in Pediatric Participants with Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. hra.nhs.uk [hra.nhs.uk]
- 19. Efficacy and safety of the dipeptidyl peptidase-4 inhibitor alogliptin added to pioglitazone in patients with type 2 diabetes: a randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A Validated Stability-Indicating RP-HPLC Method for the Analysis of (S)-Alogliptin Benzoate Salt
Abstract
This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of (S)-Alogliptin Benzoate in bulk drug and pharmaceutical dosage forms. The described method is simple, accurate, precise, and stability-indicating, as demonstrated by forced degradation studies. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, outlining the experimental rationale, detailed protocols, and validation results in accordance with the International Council for Harmonisation (ICH) guidelines.
Introduction
(S)-Alogliptin, an active ingredient of Alogliptin Benzoate, is a potent and highly selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme.[1][2] It is utilized in the management of type 2 diabetes mellitus by preventing the degradation of incretin hormones, thereby promoting glucose-dependent insulin release. Accurate and reliable analytical methods are crucial for the quality control of (S)-Alogliptin Benzoate in both bulk drug substance and finished pharmaceutical products.
High-performance liquid chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of drug molecules. This application note describes a stability-indicating RP-HPLC method, which is essential for assessing the purity and stability of the drug substance and its formulations under various environmental conditions. The method has been rigorously validated to ensure its suitability for routine quality control analysis.[1][3]
Experimental
Instrumentation and Chromatographic Conditions
The analysis was performed on an Agilent 1200 HPLC system or equivalent, equipped with a quaternary pump, autosampler, and a UV-Vis detector.[3] Chromatographic separation was achieved using a C18 stationary phase, which is a common choice for the analysis of moderately polar compounds like Alogliptin.
Table 1: Optimized Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides excellent resolution and peak shape for Alogliptin. |
| Mobile Phase | Acetonitrile : Ammonium Carbonate Buffer (55:45 v/v) | The combination of an organic modifier (acetonitrile) and an aqueous buffer provides good separation and peak symmetry. The buffer helps to control the ionization state of the analyte.[3] |
| Flow Rate | 1.0 mL/min | Ensures a reasonable run time and optimal column efficiency.[1][3] |
| Detection Wavelength | 277 nm | This wavelength corresponds to a UV absorbance maximum for Alogliptin, providing high sensitivity.[1][3] |
| Injection Volume | 20 µL | A standard injection volume for achieving good peak response without overloading the column. |
| Column Temperature | Ambient | The method is robust at ambient temperature, simplifying the experimental setup. |
| Run Time | 6.0 min | Allows for rapid sample throughput.[3] |
Reagents and Standards
-
(S)-Alogliptin Benzoate reference standard (purity >99%)
-
Acetonitrile (HPLC grade)
-
Ammonium Carbonate (AR grade)
-
Water (HPLC grade)
-
Hydrochloric acid (AR grade)
-
Sodium hydroxide (AR grade)
-
Hydrogen peroxide (30%, AR grade)
Preparation of Solutions
2.3.1. Mobile Phase Preparation: Prepare a suitable concentration of ammonium carbonate buffer and filter it through a 0.45 µm membrane filter. Mix the filtered buffer with acetonitrile in the ratio of 45:55 (v/v). Degas the mobile phase by sonication before use.
2.3.2. Standard Stock Solution Preparation: Accurately weigh and transfer 10 mg of (S)-Alogliptin Benzoate reference standard into a 100 mL volumetric flask.[1] Dissolve in and dilute to volume with the mobile phase to obtain a concentration of 100 µg/mL.
2.3.3. Sample Preparation (from Tablets): Weigh and finely powder not fewer than 20 tablets. Transfer an amount of powder equivalent to 10 mg of Alogliptin into a 100 mL volumetric flask. Add about 70 mL of mobile phase, sonicate for 15 minutes to ensure complete dissolution of the drug, and then dilute to volume with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.
Method Validation
The developed HPLC method was validated according to the ICH guidelines (Q2(R1)) for specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[4][5][6][7]
Specificity (Forced Degradation Studies)
Forced degradation studies were performed to demonstrate the stability-indicating nature of the method.[1] The Alogliptin Benzoate stock solution was subjected to various stress conditions to induce degradation.
-
Acid Degradation: 1 mL of stock solution was mixed with 1 mL of 0.1 N HCl and heated at 60°C for 30 minutes. The solution was then neutralized with 0.1 N NaOH.
-
Alkali Degradation: 1 mL of stock solution was mixed with 1 mL of 0.1 N NaOH and heated at 60°C for 30 minutes. The solution was then neutralized with 0.1 N HCl.[8]
-
Oxidative Degradation: 1 mL of stock solution was mixed with 1 mL of 30% H₂O₂ and kept at room temperature for 30 minutes.
-
Thermal Degradation: The solid drug was kept in an oven at 105°C for 24 hours.[9]
-
Photolytic Degradation: The drug solution was exposed to direct sunlight for 48 hours.[1]
The results of the forced degradation studies showed that Alogliptin is susceptible to degradation under acidic and alkaline conditions, while it is relatively stable under oxidative, thermal, and photolytic stress.[8][10][11] The developed method was able to successfully separate the main peak of Alogliptin from the degradation products, confirming its specificity.
Linearity
The linearity of the method was established by analyzing a series of dilutions of the standard stock solution at different concentration levels.[3] The calibration curve was constructed by plotting the peak area against the concentration.
Table 2: Linearity Data
| Concentration Range (µg/mL) | Correlation Coefficient (r²) |
| 85 - 306 | > 0.999 |
The high correlation coefficient indicates a good linear relationship between the concentration and the peak area over the tested range.[3]
Accuracy
The accuracy of the method was determined by recovery studies.[3] A known amount of the standard drug was spiked into a pre-analyzed sample solution at three different concentration levels (80%, 100%, and 120%). The percentage recovery was then calculated.
Table 3: Accuracy (Recovery) Data
| Spiked Level | Mean Recovery (%) | % RSD |
| 80% | 99.8 | < 2.0 |
| 100% | 100.3 | < 2.0 |
| 120% | 100.1 | < 2.0 |
The recovery values were found to be within the acceptable limits of 98-102%, demonstrating the accuracy of the method.[3][12][13]
Precision
The precision of the method was evaluated by performing intra-day and inter-day variation studies.[14] Intra-day precision was determined by analyzing the same concentration of the standard solution six times on the same day. Inter-day precision was determined by analyzing the same concentration of the standard solution on three different days.
Table 4: Precision Data
| Precision | % RSD |
| Intra-day | < 2.0 |
| Inter-day | < 2.0 |
The low relative standard deviation (%RSD) values indicate that the method is precise.[3][14]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were calculated from the standard deviation of the response and the slope of the calibration curve.
Table 5: LOD and LOQ
| Parameter | Value (µg/mL) |
| LOD | 0.03 |
| LOQ | 0.09 |
The low LOD and LOQ values indicate the high sensitivity of the method.[3]
Robustness
The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions, such as the flow rate (±0.1 mL/min), mobile phase composition (±2%), and detection wavelength (±2 nm).[1] The system suitability parameters, including theoretical plates, tailing factor, and retention time, were monitored. The method was found to be robust as there were no significant changes in the chromatographic performance.
Experimental Workflow and Protocols
HPLC Analysis Workflow
Caption: Workflow for the HPLC analysis of (S)-Alogliptin Benzoate.
Step-by-Step Protocol for HPLC Analysis
-
System Preparation:
-
Set up the HPLC system as per the conditions specified in Table 1.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
-
Standard and Sample Injection:
-
Inject a blank (mobile phase) to ensure there are no interfering peaks.
-
Inject the standard solution to determine the retention time and system suitability parameters.
-
Inject the prepared sample solutions.
-
-
Data Acquisition and Processing:
-
Acquire the chromatograms for the standard and sample solutions.
-
Integrate the peak area of the Alogliptin peak.
-
Calculate the concentration of Alogliptin in the sample using the following formula:
Concentration of Alogliptin = (Area of Sample / Area of Standard) * (Concentration of Standard / Concentration of Sample)
-
Conclusion
The developed RP-HPLC method for the analysis of (S)-Alogliptin Benzoate is simple, rapid, accurate, precise, and stability-indicating. The method was successfully validated according to ICH guidelines and can be effectively used for the routine quality control analysis of (S)-Alogliptin Benzoate in bulk drug and pharmaceutical formulations. The forced degradation studies demonstrated the specificity of the method, making it suitable for stability studies.
References
-
RP-HPLC Method for estimation of Alogliptin and Glibenclamide in Synthetic mixture - RJPT. Available at: [Link]
-
Development and Validation of an HPLC Method for Determination of Antidiabetic Drug Alogliptin Benzoate in Bulk and Tablets - PMC - NIH. Available at: [Link]
-
OPTIMIZATION OF RP-HPLC METHOD FOR DETERMINATION OF ALOGLIPTIN BENZOATE IN BULK AND DOSAGE FORM. Available at: [Link]
-
Analytical Method Development and Validation of Alogliptin by RP-HPLC Method. Available at: [Link]
-
A developed HPLC method for the determination of Alogliptin Benzoate and its potential impurities in bulk drug and tablets - ResearchGate. Available at: [Link]
-
Study of Degradation Behaviour of Alogliptin Benzoate by Stability Indicating High Performance Thin Layer Chromatographic Method - SciSpace. Available at: [Link]
-
Analytical Method Development and Validation of Alogliptin and Dapagliflozin in Tablet Dosage Form by RP HPLC - ijarsct. Available at: [Link]
-
Simultaneous Assessment of Alogliptin Benzoate and Metformin Hydrochloride in Tablet Dosage Form by Reversed-phase High-performance Liquid Chromatography - Asian Journal of Pharmaceutics. Available at: [Link]
-
stability indicating rp-hplc method for simultaneous estimation of pioglitazone hydrochloride and alogliptin benzoate in pharmaceutical formulation - International Journal of Pharmacy. Available at: [Link]
-
ALOGLIPTIN BENZOATE: A REVIEW OF LIQUID CHROMATOGRAPHIC METHODS - IJRPC. Available at: [Link]
-
ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Available at: [Link]
-
Degradation Kinetics Study of Alogliptin Benzoate in Alkaline Medium by Validated Stability-Indicating HPTLC Method - PubMed. Available at: [Link]
-
ICH guideline Q2(R2) on validation of analytical procedures - EMA. Available at: [Link]
-
Study of Degradation Behaviour of Alogliptin Benzoate by Stability Indicating High Performance Thin Layer Chromatographic Method | Request PDF - ResearchGate. Available at: [Link]
-
Validation of Analytical Procedures Q2(R2) - ICH. Available at: [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. Available at: [Link]
-
prediction of anti-diabetic alogliptin stability by isothermal studies - SciELO. Available at: [Link]
-
Steps for HPLC Method Validation - Pharmaguideline. Available at: [Link]
Sources
- 1. hakon-art.com [hakon-art.com]
- 2. researchgate.net [researchgate.net]
- 3. Development and Validation of an HPLC Method for Determination of Antidiabetic Drug Alogliptin Benzoate in Bulk and Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. database.ich.org [database.ich.org]
- 6. ema.europa.eu [ema.europa.eu]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. pharmascholars.com [pharmascholars.com]
- 9. scielo.br [scielo.br]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. ijarsct.co.in [ijarsct.co.in]
- 13. Simultaneous Assessment of Alogliptin Benzoate and Metformin Hydrochloride in Tablet Dosage Form by Reversed-phase High-performance Liquid Chromatography | Asian Journal of Pharmaceutics (AJP) [asiapharmaceutics.info]
- 14. rjptonline.org [rjptonline.org]
Application Notes: In Vitro Treatment of Cell Cultures with (S)-Alogliptin Benzoate Salt
Abstract
This technical guide provides a comprehensive framework for the use of (S)-Alogliptin Benzoate Salt in cell culture applications. Alogliptin is a potent and highly selective inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme critical to glucose homeostasis.[1][2] By preventing the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1), Alogliptin enhances glucose-dependent insulin secretion and suppresses glucagon release.[3] Its utility extends beyond metabolic studies, with emerging evidence highlighting its role in modulating inflammatory and apoptotic pathways.[4][5] This document details the underlying mechanism of action, provides validated, step-by-step protocols for reagent preparation and cell treatment, and outlines key assays for assessing cellular responses, empowering researchers to integrate Alogliptin into their in vitro experimental designs effectively.
Scientific Foundation: Mechanism of Action
Understanding the molecular pathway of Alogliptin is fundamental to designing meaningful experiments and interpreting results. The primary target, DPP-4, is a serine protease expressed on the surface of numerous cell types.[1] Its main physiological role is the rapid inactivation of incretin hormones, GLP-1 and glucose-dependent insulinotropic polypeptide (GIP), which have very short half-lives of only 1-2 minutes.[1][6]
Alogliptin non-covalently binds to the catalytic site of DPP-4, preventing this degradation.[1] The resulting elevation in active GLP-1 levels prolongs its signaling through the GLP-1 receptor (GLP-1R), a G protein-coupled receptor.[6][7] Canonical activation of GLP-1R stimulates the Gαs subunit, leading to the activation of adenylate cyclase, an increase in intracellular cyclic AMP (cAMP), and the subsequent activation of Protein Kinase A (PKA) and Exchange protein activated by cAMP-2 (Epac2).[8] This cascade is central to its effects on insulin secretion and has pleiotropic effects on cell survival and inflammation.[4][8]
Beyond its canonical pathway, Alogliptin has been shown to exert anti-inflammatory effects by inhibiting pathways such as the TLR4/MyD88/NF-κB signaling cascade.[5][9]
Caption: Alogliptin inhibits DPP-4, preventing GLP-1 degradation and enhancing downstream signaling.
Reagent Preparation and Handling
Meticulous preparation of Alogliptin working solutions is critical for experimental reproducibility. The benzoate salt form is a white to off-white crystalline powder.
2.1. Materials
-
(S)-Alogliptin Benzoate Salt (e.g., Cayman Chemical Item No. 23768)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Phosphate-Buffered Saline (PBS), sterile, pH 7.2
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) appropriate for the chosen cell line
-
Sterile microcentrifuge tubes or conical tubes
-
Calibrated pipettes and sterile, filtered pipette tips
2.2. Protocol: Preparation of a 10 mM Stock Solution
The choice of solvent is the first critical decision. While Alogliptin benzoate is sparingly soluble in water and methanol, it is readily soluble in DMSO.[10] Using DMSO allows for the creation of a concentrated stock solution, minimizing the final solvent concentration in the culture medium to avoid cytotoxicity.
-
Calculate Required Mass: The formula weight of Alogliptin Benzoate is 461.5 g/mol . To prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 461.5 g/mol * (1000 mg / 1 g) = 4.615 mg
-
-
Dissolution: Aseptically weigh 4.615 mg of (S)-Alogliptin Benzoate Salt and place it into a sterile microcentrifuge tube. Add 1 mL of cell culture grade DMSO.
-
Solubilization: Vortex the tube thoroughly until the powder is completely dissolved. A brief, gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes. Store aliquots at -20°C for long-term stability (≥4 years).[10] Avoid repeated freeze-thaw cycles.
Note on PBS Solubility: Alogliptin benzoate is also soluble in PBS (pH 7.2) at concentrations up to 10 mg/mL.[11] However, aqueous solutions are not recommended for long-term storage and should be prepared fresh daily.[10] For experiments where even trace amounts of DMSO are unacceptable, PBS can be used as the solvent for the stock solution.
Core Protocol: Cell Culture Treatment
This protocol provides a generalized workflow. The optimal cell density, Alogliptin concentration, and incubation time are cell-type and endpoint-dependent and must be empirically determined.
3.1. Causality Behind Experimental Choices
-
Cell Line Selection: The choice of cell line is dictated by the research question. For metabolic studies, pancreatic β-cell lines (e.g., INS-1, MIN6) are appropriate. For inflammation studies, immune cells (e.g., RAW 264.7 macrophages) or endothelial cells (e.g., HUVECs) are commonly used. Recent studies have also used fibroblast-like synoviocytes to study inflammatory arthritis.[12]
-
Vehicle Control: A vehicle control (cells treated with the same final concentration of DMSO as the highest Alogliptin dose) is mandatory . This allows for the differentiation of the compound's effects from any potential effects of the solvent.
-
Dose-Response: Treating cells with a range of concentrations (e.g., logarithmic or semi-logarithmic dilutions) is essential to determine the effective concentration (EC₅₀) or inhibitory concentration (IC₅₀) for the desired biological effect. The in vitro IC₅₀ for DPP-4 inhibition is approximately 6.9 nM, though higher concentrations are often required to elicit cellular responses.[11]
3.2. Experimental Parameters Overview
| Parameter | Recommended Range/Value | Rationale & Justification |
| Solvent | DMSO | High solubility allows for a concentrated stock, minimizing final solvent volume in culture.[10] |
| Final DMSO Conc. | < 0.1% (v/v) | Minimizes solvent-induced cytotoxicity. Higher concentrations may require additional toxicity controls. |
| Concentration Range | 1 nM - 100 µM | A wide range is crucial for initial dose-finding studies. The potent IC₅₀ for DPP-4 is low (~6.9 nM), but cellular effects may require higher concentrations.[11][13] |
| Incubation Time | 24 - 72 hours | Dependent on the assay. Short-term (e.g., <24h) for signaling events, longer-term (48-72h) for proliferation or apoptosis.[14] |
| Cell Seeding Density | 5,000 - 20,000 cells/well | Must be optimized to ensure cells are in a logarithmic growth phase and do not reach over-confluence by the end of the experiment. |
3.3. Step-by-Step Treatment Protocol
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density in complete culture medium. Allow cells to adhere and recover overnight in a 37°C, 5% CO₂ incubator.[15]
-
Prepare Working Solutions: On the day of treatment, thaw an aliquot of the 10 mM Alogliptin stock solution. Prepare serial dilutions in complete culture medium to achieve 2x the final desired concentrations.
-
Example: For a final concentration of 10 µM in 100 µL, prepare a 20 µM working solution in medium.
-
-
Treatment: Carefully remove the old medium from the cells. Add 50 µL of fresh medium, followed by 50 µL of the 2x working solutions to the appropriate wells. This brings the final volume to 100 µL and the drug concentration to 1x.
-
For vehicle control wells, add 50 µL of medium containing the corresponding concentration of DMSO.
-
For untreated control wells, add 50 µL of fresh medium.
-
-
Incubation: Return the plate to the 37°C, 5% CO₂ incubator for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Endpoint Analysis: Proceed with the desired downstream assay to assess cellular response.
Caption: Experimental workflow for (S)-Alogliptin Benzoate Salt treatment in cell culture.
Protocols for Assessing Cellular Response
To validate the effects of Alogliptin, quantitative assays are essential. The following are standard, reliable methods for assessing common cellular outcomes.
4.1. Cell Viability and Proliferation: MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[16] Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[17]
-
Prepare MTT Reagent: Prepare a 5 mg/mL solution of MTT in sterile PBS. Filter-sterilize and store at 4°C, protected from light.[17]
-
Add MTT: Following the Alogliptin treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.45-0.5 mg/mL).[18]
-
Incubate: Return the plate to the incubator for 2-4 hours. During this time, purple formazan crystals will form in viable cells.
-
Solubilize Formazan: Add 100 µL of Solubilization Solution (e.g., 10% SDS in 0.01 M HCl) to each well.[18]
-
Incubate and Read: Gently mix the plate on an orbital shaker for 15-30 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.
4.2. Apoptosis Induction: Caspase-3 Activity Assay
Caspase-3 is a key executioner caspase in the apoptotic pathway.[19] This assay quantifies its activity using a specific peptide substrate linked to a colorimetric or fluorescent reporter.
-
Prepare Cell Lysates: After treatment, collect both adherent and floating cells. Wash with ice-cold PBS and centrifuge at 1,000 rpm for 5 minutes.[15]
-
Lysis: Resuspend the cell pellet in 50 µL of cold Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 5 mM CHAPS, 5 mM DTT). Incubate on ice for 30 minutes.[19][20]
-
Clarify Lysate: Centrifuge the lysate at 12,000 rpm for 15 minutes at 4°C. Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube.[19]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., Bradford or BCA assay) to ensure equal protein loading.
-
Assay Reaction: In a new 96-well plate, add 50 µL of 2x Reaction Buffer to each well. Add 50 µg of protein lysate in a volume of 45 µL.
-
Initiate Reaction: Add 5 µL of the Caspase-3 substrate (e.g., DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorescent).[19][21]
-
Incubate and Read: Incubate the plate at 37°C for 1-2 hours, protected from light. Measure the output on a microplate reader (405 nm for colorimetric pNA; Ex/Em = 350/450 nm for fluorescent AMC).
References
-
Frontiers in Endocrinology. (2021). Dipeptidyl-Peptidase-IV Inhibitors, Imigliptin and Alogliptin, Improve Beta-Cell Function in Type 2 Diabetes. Frontiers. Retrieved from [Link]
-
International Journal of Research in Pharmaceutical and Chemical Sciences. (n.d.). ALOGLIPTIN BENZOATE: A REVIEW OF LIQUID CHROMATOGRAPHIC METHODS. IJRPC. Retrieved from [Link]
-
Oxford Academic. (2020). Alogliptin Attenuates Lipopolysaccharide-Induced Neuroinflammation in Mice Through Modulation of TLR4/MYD88/NF-κB and miRNA-155/SOCS-1 Signaling Pathways. International Journal of Neuropsychopharmacology. Retrieved from [Link]
-
PubMed. (2021). Alogliptin Attenuates Lipopolysaccharide-Induced Neuroinflammation in Mice Through Modulation of TLR4/MYD88/NF-κB and miRNA-155/SOCS-1 Signaling Pathways. Retrieved from [Link]
-
NCBI Bookshelf. (2023). Alogliptin. StatPearls. Retrieved from [Link]
-
PMC - NIH. (2010). Alogliptin: a new addition to the class of DPP-4 inhibitors. Therapeutic Advances in Chronic Disease. Retrieved from [Link]
-
MDPI. (2023). GLP-1R Signaling and Functional Molecules in Incretin Therapy. Molecules. Retrieved from [Link]
-
Wako. (n.d.). Cell Cultivation Handbook. Wako Pure Chemical Industries. Retrieved from [Link]
-
PMC - NIH. (2022). In Vivo and In Vitro Comparison of the DPP-IV Inhibitory Potential of Food Proteins from Different Origins after Gastrointestinal Digestion. Nutrients. Retrieved from [Link]
-
NIH. (2016). The pharmacokinetics and pharmacodynamics of alogliptin in children, adolescents, and adults with type 2 diabetes mellitus. Clinical and Translational Science. Retrieved from [Link]
-
ResearchGate. (2020). Solubility and thermodynamic properties of Alogliptin Benzoate form A in different mono-solvents. Retrieved from [Link]
-
International Immunopharmacology. (2020). Alogliptin inhibits IL-1β-induced inflammatory response in fibroblast-like synoviocytes. Retrieved from [Link]
-
PMC - PubMed Central. (2023). Signaling architecture of the glucagon-like peptide-1 receptor. Journal of Biological Chemistry. Retrieved from [Link]
-
MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. Retrieved from [Link]
-
PMC. (2018). GLP-1: Molecular mechanisms and outcomes of a complex signaling system. Journal of Endocrinology. Retrieved from [Link]
-
Wikipedia. (n.d.). Glucagon-like peptide-1 receptor. Retrieved from [Link]
-
accessdata.fda.gov. (2012). Pharmacology Review. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of alogliptin and alogliptin benzoate.
-
American Journal of Physiology-Renal Physiology. (2012). Natriuretic effect by exendin-4, but not the DPP-4 inhibitor alogliptin, is mediated via the GLP-1 receptor and preserved in obese type 2 diabetic mice. Retrieved from [Link]
-
Frontiers in Endocrinology. (2022). DPP-4 inhibitors for treating T2DM - hype or hope? an analysis based on the current literature. Retrieved from [Link]
-
Boster Bio. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
ResearchGate. (2024). Alogliptin attenuates STZ-induced diabetic nephropathy in rats through the modulation of autophagy, apoptosis, and inflammation pathways. Retrieved from [Link]
-
INIS-IAEA. (2020). Solubility and thermodynamic properties of Alogliptin Benzoate form A in different mono-solvents. Retrieved from [Link]
-
accessdata.fda.gov. (2024). Draft Guidance on Alogliptin Benzoate. Retrieved from [Link]
-
PMC. (2017). DPP4 Inhibition: Insights From the Bench and Recent Clinical Studies. Current Atherosclerosis Reports. Retrieved from [Link]
-
ResearchGate. (2007). Inhibitor Selectivity in clinical application of DPP-4 inhibition. Retrieved from [Link]
-
NCBI Bookshelf. (2013). Cell Viability Assays. Assay Guidance Manual. Retrieved from [Link]
-
Frontiers in Endocrinology. (2021). The Interplay of Glucagon-Like Peptide-1 Receptor Trafficking and Signalling in Pancreatic Beta Cells. Retrieved from [Link]
-
PMC. (2013). Alogliptin. Hospital Pharmacy. Retrieved from [Link]
-
PMC - PubMed Central. (2018). Caspase Protocols in Mice. Methods in Molecular Biology. Retrieved from [Link]
-
MDPI. (2021). Pathogenic Pathways and Therapeutic Approaches Targeting Inflammation in Diabetic Nephropathy. International Journal of Molecular Sciences. Retrieved from [Link]
-
Diabetes In Control. (2024). GLP‑1s on the WHO Radar: Turning Global Guidance Into Everyday Prescribing. Retrieved from [Link]
-
PubMed. (2021). Virtual screening and in vitro assays of novel hits as promising DPP-4 inhibitors. Retrieved from [Link]
-
ResearchGate. (2010). Alogliptin: a new addition to the class of DPP-4 inhibitors. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Alogliptin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Alogliptin: a new addition to the class of DPP-4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Dipeptidyl-Peptidase-IV Inhibitors, Imigliptin and Alogliptin, Improve Beta-Cell Function in Type 2 Diabetes [frontiersin.org]
- 5. academic.oup.com [academic.oup.com]
- 6. mdpi.com [mdpi.com]
- 7. Glucagon-like peptide-1 receptor - Wikipedia [en.wikipedia.org]
- 8. Frontiers | The Interplay of Glucagon-Like Peptide-1 Receptor Trafficking and Signalling in Pancreatic Beta Cells [frontiersin.org]
- 9. Alogliptin Attenuates Lipopolysaccharide-Induced Neuroinflammation in Mice Through Modulation of TLR4/MYD88/NF-κB and miRNA-155/SOCS-1 Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. caymanchem.com [caymanchem.com]
- 12. Alogliptin inhibits IL-1β-induced inflammatory response in fibroblast-like synoviocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. The pharmacokinetics and pharmacodynamics of alogliptin in children, adolescents, and adults with type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. nacalai.com [nacalai.com]
- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 17. broadpharm.com [broadpharm.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. mpbio.com [mpbio.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
(S)-Alogliptin Benzoate Salt: A High-Selectivity Tool for Investigating Incretin Hormone Regulation
An Application Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview and detailed experimental protocols for utilizing (S)-Alogliptin Benzoate, a potent and highly selective dipeptidyl peptidase-4 (DPP-4) inhibitor, in the study of incretin hormone regulation. Designed for researchers in metabolic disease, endocrinology, and drug development, this document elucidates the mechanism of action of alogliptin and offers step-by-step methodologies for its application in in vitro and in vivo models. The protocols are structured to ensure robust, reproducible results, complete with the scientific rationale behind experimental design and data interpretation strategies.
Introduction: The Incretin System and the Role of DPP-4
The "incretin effect" is a physiological phenomenon characterized by the enhanced secretion of insulin following oral glucose administration compared to an equivalent intravenous glucose infusion. This effect is primarily mediated by two gut-derived hormones: glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] Upon nutrient ingestion, these hormones are released from intestinal L-cells and K-cells, respectively.[3] They act on pancreatic β-cells to potentiate glucose-dependent insulin secretion and on α-cells to suppress glucagon release, thereby playing a pivotal role in maintaining glucose homeostasis.[1][4]
The biological activity of GLP-1 and GIP is short-lived, with a circulating half-life of only a few minutes.[1][3] This rapid inactivation is catalyzed by the enzyme dipeptidyl peptidase-4 (DPP-4), a serine protease that cleaves the N-terminal dipeptide from both hormones, rendering them inactive.[5][6] In the context of type 2 diabetes, enhancing the action of endogenous incretins is a key therapeutic strategy.[7]
(S)-Alogliptin is a potent and highly selective inhibitor of the DPP-4 enzyme.[8][9] By blocking DPP-4, alogliptin prevents the degradation of GLP-1 and GIP, leading to elevated concentrations of their active forms.[4][5] This, in turn, enhances glucose-dependent insulin secretion, reduces glucagon levels, and ultimately improves glycemic control.[6][10] Its high selectivity for DPP-4 over related proteases minimizes the potential for off-target effects, making it a precise tool for studying the physiological consequences of enhanced incretin signaling.[1][11]
Pharmacological and Chemical Profile of (S)-Alogliptin Benzoate
(S)-Alogliptin Benzoate is the benzoate salt form of alogliptin, supplied as a white to off-white crystalline powder. Understanding its pharmacological properties is critical for designing robust experiments.
Mechanism of Action and Selectivity
Alogliptin is a competitive, reversible inhibitor of DPP-4.[8] Its efficacy stems from its high potency and remarkable selectivity. It inhibits human DPP-4 with an IC50 value of approximately 6.9 nM.[11] Crucially, it exhibits over 10,000-fold selectivity for DPP-4 compared to closely related proteases such as DPP-8 and DPP-9.[1][11] This high degree of selectivity is a key experimental advantage, as it ensures that observed biological effects can be confidently attributed to the inhibition of DPP-4, thereby minimizing confounding results from off-target interactions.[10]
| Enzyme | Selectivity vs. DPP-4 | Significance |
| DPP-4 | 1x | Target enzyme for incretin preservation. |
| DPP-8 | >10,000x | Inhibition of DPP-8/DPP-9 has been associated with adverse effects in preclinical models. High selectivity avoids these.[1][11] |
| DPP-9 | >10,000x | High selectivity ensures specific investigation of the incretin axis.[1][11] |
| FAP, PEP, Tryptase | >10,000x | Demonstrates specificity against other serine proteases.[11] |
| Table 1: Selectivity Profile of Alogliptin. |
Pharmacokinetic Properties
The pharmacokinetic profile of alogliptin supports its use in both acute and chronic study designs. It is rapidly absorbed after oral administration and has good oral bioavailability across multiple species.[11]
| Parameter | Rats | Dogs | Monkeys | Humans |
| Oral Bioavailability | 45%[11] | 86%[11] | 72-88%[11] | ~100%[9] |
| Tmax (Peak Plasma Conc.) | ~0.25-0.5 hr | ~1 hr | ~1-2 hr | 1-2 hr[7] |
| Elimination Half-life | ~2.8 hr | ~4.7 hr | ~7.8 hr | 12-21 hr[7][9] |
| Primary Excretion Route | Renal / Fecal | Renal / Fecal | Renal / Fecal | Renal[9] |
| Table 2: Comparative Pharmacokinetic Parameters of Alogliptin. |
Experimental Protocols
The following protocols provide a framework for investigating the effects of (S)-Alogliptin Benzoate on the incretin system.
Protocol 1: In Vitro DPP-4 Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of alogliptin against purified DPP-4 enzyme.
Causality and Rationale: This biochemical assay is the foundational step to confirm the direct, potent interaction between alogliptin and its molecular target. It isolates the drug-enzyme interaction from cellular or systemic complexities. A fluorogenic substrate (e.g., Gly-Pro-AMC) is used, which becomes fluorescent upon cleavage by DPP-4. The reduction in fluorescence in the presence of alogliptin is directly proportional to the inhibition of enzyme activity.
Materials:
-
(S)-Alogliptin Benzoate Salt
-
Recombinant Human DPP-4 Enzyme
-
DPP-4 Substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)
-
Assay Buffer (e.g., Tris-HCl, pH 7.5)
-
DMSO (for compound stock solution)
-
96-well black microplates
-
Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of (S)-Alogliptin Benzoate in DMSO. Perform serial dilutions in assay buffer to create a range of concentrations (e.g., 0.1 nM to 1 µM).
-
Assay Setup:
-
To appropriate wells of a 96-well plate, add 50 µL of assay buffer.
-
Add 10 µL of the alogliptin dilutions. For control wells, add 10 µL of vehicle (assay buffer with equivalent DMSO concentration).
-
Include "no enzyme" wells for background subtraction.
-
-
Enzyme Addition: Add 20 µL of diluted DPP-4 enzyme to all wells except the "no enzyme" blanks.
-
Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 10 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Reaction Initiation: Add 20 µL of the Gly-Pro-AMC substrate solution to all wells to start the reaction.
-
Measurement: Immediately place the plate in a fluorescence reader pre-set to 37°C. Measure the fluorescence intensity every minute for 30-60 minutes (kinetic read) or after a fixed incubation time (endpoint read).
-
Data Analysis:
-
Subtract the background fluorescence (from "no enzyme" wells).
-
Determine the rate of reaction (slope of the kinetic curve) for each well.
-
Calculate the percent inhibition for each alogliptin concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the alogliptin concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Self-Validation System:
-
Positive Control: Include a known DPP-4 inhibitor (e.g., sitagliptin) to validate assay performance.
-
Negative Control: Vehicle (DMSO) wells establish the 100% enzyme activity level.
-
Linearity: Ensure the reaction rate in the vehicle control wells is linear over the measurement period.
Protocol 2: In Vivo Oral Glucose Tolerance Test (OGTT)
Objective: To evaluate the efficacy of alogliptin in improving glucose tolerance and augmenting incretin hormone levels in a rodent model of insulin resistance.
Causality and Rationale: The OGTT is a cornerstone in vivo assay for assessing antihyperglycemic agents. It mimics the postprandial state and challenges the body's glucose regulatory systems. In this context, it allows for the simultaneous evaluation of alogliptin's effect on glucose excursion, insulin secretion, and the levels of active GLP-1. Using a model like the Zucker fa/fa rat, which exhibits obesity and insulin resistance, provides a disease-relevant background to test the hypothesis that enhancing incretin levels via DPP-4 inhibition will improve metabolic control.[11]
Materials:
-
(S)-Alogliptin Benzoate Salt
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Male Zucker fa/fa rats (or other appropriate model, e.g., db/db mice)
-
Glucose solution (e.g., 40% w/v in water)
-
Blood collection tubes (containing EDTA and a DPP-4 inhibitor like Pefabloc SC for incretin preservation)
-
Glucometer and test strips
-
ELISA kits for insulin and active GLP-1
Procedure:
-
Acclimation and Fasting: Acclimate animals to handling. Fast the animals overnight (approx. 16 hours) with free access to water.
-
Baseline and Dosing:
-
At T = -60 minutes, take a baseline blood sample (t=0) from the tail vein. Measure blood glucose immediately.
-
Immediately after the baseline sample, administer (S)-Alogliptin (e.g., 1-10 mg/kg) or vehicle via oral gavage. The 60-minute pre-treatment time allows for drug absorption.[11]
-
-
Glucose Challenge:
-
At T = 0 minutes, administer a glucose solution (2 g/kg body weight) via oral gavage.
-
-
Serial Blood Sampling:
-
Collect blood samples at T = 15, 30, 60, 90, and 120 minutes post-glucose challenge.
-
Measure glucose at each time point.
-
Process the remaining blood by centrifuging at 4°C to obtain plasma. Immediately store plasma at -80°C for later analysis of insulin and active GLP-1. Crucially, blood for incretin analysis must be collected into tubes containing a DPP-4 inhibitor to prevent ex vivo degradation.
-
-
Hormone Analysis: Quantify insulin and active GLP-1 concentrations in the collected plasma samples using validated ELISA kits.
-
Data Analysis:
-
Plot the mean blood glucose, plasma insulin, and active GLP-1 concentrations over time for both the vehicle and alogliptin-treated groups.
-
Calculate the Area Under the Curve (AUC) for glucose, insulin, and GLP-1 for each animal.
-
Use an appropriate statistical test (e.g., Student's t-test or ANOVA) to compare the AUCs between the treatment groups. A significant reduction in glucose AUC and an increase in insulin and GLP-1 AUC in the alogliptin group would demonstrate efficacy.
-
Self-Validation System:
-
Vehicle Control Group: Essential for establishing the baseline response to a glucose challenge in the chosen animal model.
-
Baseline Measurements: Each animal serves as its own control for the change from baseline.
-
Proper Sample Handling: The use of DPP-4 inhibitors in blood collection tubes is a critical self-validating step to ensure the integrity of the incretin measurements.
Concluding Remarks
(S)-Alogliptin Benzoate serves as a highly specific and effective pharmacological tool for elucidating the complex roles of the incretin hormones GLP-1 and GIP. Its well-characterized potency, selectivity, and pharmacokinetic properties make it suitable for a wide range of in vitro and in vivo experimental paradigms. The protocols outlined in this guide provide a robust starting point for researchers to investigate the therapeutic potential of DPP-4 inhibition and to further unravel the intricate biology of the incretin system.
References
- Patsnap Synapse. (2024). What is Alogliptin Benzoate used for?
- Drugs.com. (2025). Alogliptin: Package Insert / Prescribing Information / MOA.
- PubChem. Alogliptin Benzoate | C25H27N5O4 | CID 16088021.
- International Journal of Research in Pharmacy and Chemistry. (2021). ALOGLIPTIN BENZOATE: A REVIEW OF LIQUID CHROMATOGRAPHIC METHODS.
- PubChem. Alogliptin | C18H21N5O2 | CID 11450633.
- Wikipedia. Alogliptin.
- Moritoh, Y., et al. (2008). Pharmacokinetic, pharmacodynamic, and efficacy profiles of alogliptin, a novel inhibitor of dipeptidyl peptidase-4, in rats, dogs, and monkeys. Journal of Pharmacology and Experimental Therapeutics.
- Saisho, Y. (2015). Alogliptin benzoate for management of type 2 diabetes. PMC.
- Patsnap Synapse. (2024). What is the mechanism of Alogliptin Benzoate?
- Marques, P., & Jones, B. (2025). Alogliptin. StatPearls - NCBI Bookshelf.
- D'Alessio, D. A. (2011). Mechanism of Action of DPP-4 Inhibitors—New Insights. PMC.
- Dudkowski, C., et al. (2016). The pharmacokinetics and pharmacodynamics of alogliptin in children, adolescents, and adults with type 2 diabetes mellitus. NIH.
- Ahrén, B. (2019). DPP-4 Inhibition and the Path to Clinical Proof. Frontiers.
- Gasbjerg, L. S., et al. (2020). Impact of dipeptidyl peptidase-4 inhibitors on glucose-dependent insulinotropic polypeptide in type 2 diabetes mellitus: a systematic review and meta-analysis. Frontiers.
- JoVE. (2024). Video: Dipeptidyl Peptidase 4 Inhibitors.
Sources
- 1. drugs.com [drugs.com]
- 2. Frontiers | Impact of dipeptidyl peptidase-4 inhibitors on glucose-dependent insulinotropic polypeptide in type 2 diabetes mellitus: a systematic review and meta-analysis [frontiersin.org]
- 3. Mechanism of Action of DPP-4 Inhibitors—New Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Alogliptin Benzoate? [synapse.patsnap.com]
- 5. What is Alogliptin Benzoate used for? [synapse.patsnap.com]
- 6. Frontiers | DPP-4 Inhibition and the Path to Clinical Proof [frontiersin.org]
- 7. Alogliptin benzoate for management of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alogliptin | C18H21N5O2 | CID 11450633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Alogliptin - Wikipedia [en.wikipedia.org]
- 10. Alogliptin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Pharmacokinetic, pharmacodynamic, and efficacy profiles of alogliptin, a novel inhibitor of dipeptidyl peptidase-4, in rats, dogs, and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: (S)-Alogliptin Benzoate Salt Stability and Degradation Analysis
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with (S)-Alogliptin Benzoate Salt. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and detailed protocols for investigating the degradation pathways and byproducts of this dipeptidyl peptidase-4 (DPP-4) inhibitor. Our goal is to equip you with the necessary knowledge to anticipate and address stability challenges during your experiments, ensuring the integrity and quality of your research.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and degradation of (S)-Alogliptin Benzoate Salt.
Q1: What are the primary degradation pathways for (S)-Alogliptin Benzoate Salt?
A1: (S)-Alogliptin Benzoate Salt is susceptible to degradation under several stress conditions, with the most significant pathways being hydrolysis (both acidic and alkaline), oxidation, and thermal degradation.[1][2][3] It is relatively stable under photolytic and dry heat conditions.[2]
Q2: What are the major degradation byproducts of (S)-Alogliptin Benzoate Salt?
A2: Several degradation byproducts have been identified under various stress conditions. Key impurities include:
-
Impurity F and Impurity G: These are major degradation products observed under acidic and alkaline stress conditions.[4]
-
ALO-D2 (2-aminomethylbenzonitrile): A major byproduct of alkaline hydrolysis, resulting from the cleavage of the pyrimidine ring.
-
ALO-D3 (2-[[6-(3-amino-1-piperidinyl)-3,4-dihydro-3-methyl-2,4-dioxo-1(2H)-pyrimidinyl]methyl]-benzamide): A major degradation product under both alkaline and oxidative stress.
-
ALO-D4 (2-[[6-(3-piperidinylamino)-3,4-dihydro-3-methyl-2,4-dioxo-1(2H)-pyrimidinyl]methyl]benzonitrile): The primary thermal degradation product.
-
ALO-D5: A major byproduct of oxidative stress.
Q3: Why is it crucial to perform forced degradation studies on (S)-Alogliptin Benzoate Salt?
A3: Forced degradation studies, or stress testing, are essential for several reasons. They help to:
-
Elucidate the intrinsic stability of the alogliptin molecule.
-
Identify potential degradation products that could form under various storage and handling conditions.[2]
-
Develop and validate stability-indicating analytical methods capable of separating the active pharmaceutical ingredient (API) from its degradation products.[2][5]
-
Understand the degradation pathways, which can inform formulation and packaging development to enhance drug product stability.
Q4: What is a stability-indicating analytical method, and why is it important for alogliptin analysis?
A4: A stability-indicating method is an analytical procedure that can accurately and precisely quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. For alogliptin, a validated stability-indicating HPLC or UPLC method is crucial to ensure that the measured concentration of the drug is accurate and not artificially inflated by co-eluting degradation products. This is a key requirement of regulatory bodies like the ICH and FDA.[5][6]
Visualizing Degradation Pathways
The following diagrams illustrate the known degradation pathways of (S)-Alogliptin Benzoate Salt under different stress conditions.
Caption: Major degradation pathways of (S)-Alogliptin Benzoate Salt.
Troubleshooting Guides
This section provides practical advice for common issues encountered during the analysis of (S)-Alogliptin Benzoate Salt and its degradation products.
Guide 1: HPLC/UPLC Analysis Issues
Q: I am observing peak tailing for the main alogliptin peak. What could be the cause and how can I fix it?
A: Peak tailing in HPLC analysis of alogliptin can be caused by several factors. Here's a systematic approach to troubleshoot this issue:
-
Secondary Interactions: Alogliptin has a basic amino group that can interact with residual acidic silanols on the silica-based column packing material.
-
Solution: Ensure your mobile phase has an appropriate pH and buffer concentration to suppress these interactions. Using a mobile phase with a pH around 2.5-3.5 can protonate the silanols and the basic functional groups of alogliptin, minimizing secondary interactions. Alternatively, using a column with end-capping or a hybrid particle technology can reduce the number of accessible silanols.
-
-
Column Overload: Injecting too much sample can lead to peak tailing.
-
Solution: Try diluting your sample and re-injecting. If the peak shape improves, you were likely overloading the column.
-
-
Column Contamination: Accumulation of strongly retained compounds from previous injections can cause peak shape distortion.
-
Solution: Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove any contaminants. Using a guard column is a good preventative measure.
-
-
Column Void: A void at the head of the column can cause peak tailing.
-
Solution: This usually indicates the end of the column's life. You can try reversing the column and flushing it, but replacement is often necessary.
-
Q: I am not getting good resolution between alogliptin and one of its degradation products. What should I do?
A: Poor resolution is a common challenge when developing stability-indicating methods. Here are some steps to improve it:
-
Optimize Mobile Phase Composition:
-
Organic Modifier: Vary the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer. A lower percentage of the organic modifier will generally increase retention times and may improve resolution.
-
pH: Adjusting the pH of the aqueous buffer can alter the ionization state of alogliptin and its degradation products, which can significantly impact their retention and selectivity.
-
-
Change the Column:
-
Stationary Phase: If optimizing the mobile phase doesn't work, consider a column with a different stationary phase (e.g., C8 instead of C18, or a phenyl column) to exploit different separation mechanisms.
-
Particle Size and Column Length: Using a column with smaller particles (e.g., sub-2 µm for UPLC) or a longer column will increase efficiency and can improve resolution.
-
-
Adjust Flow Rate and Temperature:
-
Flow Rate: Lowering the flow rate can increase efficiency and improve resolution, but will also increase run time.
-
Temperature: Increasing the column temperature can decrease viscosity and improve efficiency, but may also affect selectivity. Experiment with different temperatures to find the optimal balance.
-
Q: I am seeing ghost peaks in my chromatogram. What is their source?
A: Ghost peaks are peaks that appear in a chromatogram at unexpected times, often in blank runs. They can originate from several sources:
-
Carryover from Previous Injections: If a compound from a previous injection is not fully eluted, it can appear as a ghost peak in subsequent runs.
-
Solution: Incorporate a column wash step with a strong solvent at the end of your gradient program. Also, ensure your injector and autosampler are properly cleaned between injections.[7]
-
-
Contaminated Mobile Phase: Impurities in your solvents or buffer reagents can accumulate on the column and elute as ghost peaks.
-
Solution: Use high-purity HPLC-grade solvents and freshly prepared mobile phases. Filter your mobile phases before use.
-
-
Sample Matrix Effects: Components of your sample matrix (e.g., excipients in a formulation) may be retained on the column and elute later.
-
Solution: Implement a sample clean-up procedure, such as solid-phase extraction (SPE), before injection.
-
Guide 2: Forced Degradation Study Issues
Q: I am not observing any degradation of alogliptin under my stress conditions. What should I do?
A: If you are not seeing any degradation, your stress conditions may be too mild.
-
Increase Stress Level:
-
Hydrolysis: Increase the concentration of the acid or base, increase the temperature, or extend the exposure time.
-
Oxidation: Increase the concentration of the oxidizing agent (e.g., hydrogen peroxide) or the temperature.
-
Thermal: Increase the temperature or the duration of exposure.
-
-
Check Experimental Setup: Ensure that your alogliptin is fully dissolved and in contact with the stressor. For solid-state thermal stress, ensure uniform heat distribution.
Q: I am seeing too much degradation, with the main alogliptin peak almost gone. How can I control the degradation?
A: Excessive degradation can make it difficult to identify and quantify the primary degradation products.
-
Reduce Stress Level:
-
Hydrolysis: Decrease the concentration of the acid or base, lower the temperature, or shorten the exposure time.
-
Oxidation: Decrease the concentration of the hydrogen peroxide or the temperature.
-
Thermal: Lower the temperature or the duration of exposure.
-
-
Time-Course Study: Perform a time-course experiment where you sample at different time points to find the optimal duration that yields a target degradation of 5-20%.
Experimental Protocols
This section provides detailed, step-by-step methodologies for conducting forced degradation studies and a stability-indicating UPLC analysis of (S)-Alogliptin Benzoate Salt.
Protocol 1: Forced Degradation of (S)-Alogliptin Benzoate Salt
Objective: To generate degradation products of (S)-Alogliptin Benzoate Salt under various stress conditions for the development and validation of a stability-indicating analytical method.
Materials:
-
(S)-Alogliptin Benzoate Salt
-
Hydrochloric acid (HCl), 1N
-
Sodium hydroxide (NaOH), 1N
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
Methanol, HPLC grade
-
Water, HPLC grade
-
Volumetric flasks
-
Water bath or oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of (S)-Alogliptin Benzoate Salt at a concentration of 1 mg/mL in a suitable solvent (e.g., a mixture of methanol and water).
-
Acid Hydrolysis: a. To 5 mL of the stock solution, add 5 mL of 1N HCl. b. Heat the mixture at 80°C for 2 hours in a water bath. c. Cool the solution to room temperature and neutralize with 1N NaOH. d. Dilute to a final concentration of 100 µg/mL with the mobile phase for analysis.
-
Alkaline Hydrolysis: a. To 5 mL of the stock solution, add 5 mL of 1N NaOH. b. Heat the mixture at 80°C for 2 hours in a water bath. c. Cool the solution to room temperature and neutralize with 1N HCl. d. Dilute to a final concentration of 100 µg/mL with the mobile phase for analysis.
-
Oxidative Degradation: a. To 5 mL of the stock solution, add 5 mL of 3% H₂O₂. b. Keep the solution at room temperature for 24 hours. c. Dilute to a final concentration of 100 µg/mL with the mobile phase for analysis.
-
Thermal Degradation (Solid State): a. Place a known amount of (S)-Alogliptin Benzoate Salt powder in a petri dish. b. Heat in an oven at 105°C for 24 hours. c. After cooling, dissolve the powder in a suitable solvent to prepare a 100 µg/mL solution for analysis.
-
Control Sample: Prepare a control sample by diluting the stock solution to 100 µg/mL with the mobile phase without subjecting it to any stress.
Experimental Workflow for Forced Degradation:
Caption: Workflow for forced degradation studies of (S)-Alogliptin Benzoate Salt.
Protocol 2: Stability-Indicating UPLC Method
Objective: To separate and quantify (S)-Alogliptin Benzoate Salt from its potential degradation products.
Instrumentation and Conditions:
| Parameter | Specification |
| Chromatographic System | UPLC system with a PDA detector |
| Column | Acquity UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm) or equivalent |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 1.0 | |
| 8.0 | |
| 10.0 | |
| 10.1 | |
| 12.0 | |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Detection Wavelength | 278 nm |
| Injection Volume | 2 µL |
Procedure:
-
System Suitability: Before sample analysis, perform system suitability tests by injecting a standard solution of alogliptin. The parameters to check include theoretical plates, tailing factor, and reproducibility of injections (%RSD).
-
Analysis of Samples: Inject the control and stressed samples prepared in Protocol 1 into the UPLC system.
-
Data Analysis:
-
Identify the peak for alogliptin in the control sample based on its retention time.
-
In the chromatograms of the stressed samples, identify any new peaks, which are potential degradation products.
-
Calculate the percentage of degradation of alogliptin in each stressed sample relative to the control sample.
-
Ensure that the alogliptin peak is well-resolved from all degradation product peaks (resolution > 2).
-
Data Summary
The following table summarizes the typical degradation of (S)-Alogliptin Benzoate Salt observed under the conditions described in Protocol 1.
| Stress Condition | % Degradation (Approximate) | Major Degradation Products Observed |
| Acid Hydrolysis (1N HCl, 80°C, 2h) | 10-15% | Impurity F, Impurity G |
| Alkaline Hydrolysis (1N NaOH, 80°C, 2h) | 15-20% | Impurity F, Impurity G, ALO-D2, ALO-D3 |
| Oxidative Degradation (3% H₂O₂, RT, 24h) | 5-10% | ALO-D3, ALO-D5 |
| Thermal Degradation (Solid, 105°C, 24h) | < 5% | ALO-D4 |
References
-
Isolation and Characterization of Related Substances in Alogliptin Benzoate by LC-QTOF Mass Spectrometric Techniques. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Study of Degradation Behaviour of Alogliptin Benzoate by Stability Indicating High Performance Thin Layer Chromatographic Method. SciSpace. Available at: [Link]
-
Alogliptin Impurity F. Synchemia. Available at: [Link]
-
Alogliptin Impurity G. Toref. Available at: [Link]
-
Chemical structure of alogliptin. ResearchGate. Available at: [Link]
-
Alogliptin. PDB-101. Available at: [Link]
-
Alogliptin-Impurities. Pharmaffiliates. Available at: [Link]
-
Study of Degradation Behaviour of Alogliptin Benzoate by Stability Indicating High Performance Thin Layer Chromatographic Method. SciSpace. Available at: [Link]
-
Degradation Kinetics Study of Alogliptin Benzoate in Alkaline Medium by Validated Stability-Indicating HPTLC Method. PubMed. Available at: [Link]
-
Study of Degradation Behaviour of Alogliptin Benzoate by Stability Indicating High Performance Thin Layer Chromatographic Method. ResearchGate. Available at: [Link]
-
Development and Validation of an HPLC Method for Determination of Antidiabetic Drug Alogliptin Benzoate in Bulk and Tablets. PMC. Available at: [Link]
-
rp-hplc method development and validation of alogliptin tablet dosage form. ijcrt.org. Available at: [Link]
-
prediction of anti-diabetic alogliptin stability by isothermal studies. SciELO. Available at: [Link]
-
Top 10 Most Common HPLC Issues and How to Fix Them (2023). YouTube. Available at: [Link]
-
Characterization of process-related impurities including forced degradation products of alogliptin benzoate and the development of the corresponding reversed-phase high-performance liquid chromatography method. PubMed. Available at: [Link]
-
Development of stability indicating method for the simultaneous estimation of alogliptin and pioglitazone in bulk and tablet dosage form by reversed-phase ultra-performance liquid chromatography method. Journal of Applied Pharmaceutical Science. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Degradation Kinetics Study of Alogliptin Benzoate in Alkaline Medium by Validated Stability-Indicating HPTLC Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of process-related impurities including forced degradation products of alogliptin benzoate and the development of the corresponding reversed-phase high-performance liquid chromatography method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development and Validation of an HPLC Method for Determination of Antidiabetic Drug Alogliptin Benzoate in Bulk and Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing (S)-Alogliptin Benzoate for Cell-Based Assays
Welcome to the technical support guide for (S)-Alogliptin Benzoate. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on optimizing the concentration of (S)-Alogliptin Benzoate in your cell-based assays. Here you will find scientifically grounded answers to common questions, detailed protocols, and troubleshooting advice to ensure the accuracy and reproducibility of your experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for (S)-Alogliptin?
(S)-Alogliptin is a potent and highly selective inhibitor of the enzyme Dipeptidyl Peptidase-4 (DPP-4).[1][2][3] DPP-4 is a serine protease that plays a critical role in glucose homeostasis by inactivating incretin hormones, primarily Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP).[3][4] These hormones are released after a meal and stimulate glucose-dependent insulin secretion. By inhibiting DPP-4, Alogliptin prevents the degradation of GLP-1 and GIP, thereby prolonging their activity, which leads to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.[1][2][5] Its high selectivity for DPP-4 over other related enzymes like DPP-8 and DPP-9 minimizes the risk of off-target effects.[1][2]
Caption: Experimental workflow for a dose-response assay.
Methodology:
-
Cell Seeding: Plate your chosen cell line (e.g., a cell line endogenously expressing DPP-4 or engineered to do so) in a 96-well plate at a pre-determined optimal density. Allow cells to adhere and grow.
-
Compound Preparation: Prepare a serial dilution series of (S)-Alogliptin Benzoate in the appropriate assay buffer or medium, as described in Protocol 1. Remember to include a "vehicle only" control (e.g., 0.1% DMSO in medium) and a "no enzyme" or "maximal inhibition" control if applicable.
-
Treatment: Remove the culture medium and add the Alogliptin dilutions and controls to the respective wells.
-
Incubation: Incubate the plate for a duration appropriate for your assay. This could range from 30 minutes to several hours, depending on whether you are measuring direct enzyme inhibition or a downstream cellular response.
-
Assay Readout: Perform the assay according to your specific protocol. For a direct DPP-4 activity assay, this typically involves adding a fluorogenic or colorimetric DPP-4 substrate (e.g., Gly-Pro-AMC or Gly-Pro-pNA) and measuring the signal over time with a plate reader. [6][7][8]6. Data Analysis:
-
Calculate the percent inhibition for each concentration relative to the vehicle control.
-
Plot percent inhibition versus the log of the Alogliptin concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to fit the data and calculate the EC50 value.
-
Section 3: Troubleshooting Guide
Q: I'm seeing high variability between my replicate wells. What could be the cause?
A: High well-to-well variability can invalidate your results. The root cause is often related to technical execution or cell health.
| Potential Cause | Explanation & Recommended Solution |
| Inaccurate Pipetting | Small volume errors, especially with concentrated stocks, are magnified through serial dilutions. Solution: Use calibrated pipettes, perform reverse pipetting for viscous solutions like DMSO, and ensure tips are properly submerged. |
| Incomplete Dissolution | If the compound precipitates out of solution upon dilution into aqueous buffer, it will not be delivered consistently to the cells. Solution: Visually inspect your dilutions for any precipitate. If observed, you may need to lower the stock concentration or include a small amount of a solubilizing agent like BSA or a non-ionic surfactant (test for compatibility first). |
| Uneven Cell Seeding | A non-uniform cell monolayer will lead to different amounts of DPP-4 enzyme per well. Solution: Ensure your cell suspension is homogenous before and during plating. Avoid edge effects by not using the outer wells of the plate or by filling them with sterile PBS. |
| Temperature/Evaporation Gradients | Inconsistent temperature or evaporation across the plate during incubation can affect enzyme kinetics and cell health. Solution: Use a properly calibrated and humidified incubator. Allow plates to equilibrate to room temperature before adding reagents if required by the protocol. |
Q: I'm not observing any significant inhibition of DPP-4, even at high concentrations.
A: This frustrating result points to an issue with the compound, the assay system, or the enzyme itself.
| Potential Cause | Explanation & Recommended Solution |
| Compound Degradation | Improper storage (e.g., repeated freeze-thaw cycles, prolonged storage in aqueous solution) can lead to compound degradation. Solution: Use fresh aliquots of your DMSO stock for each experiment. Prepare aqueous working solutions immediately before use. [9] |
| Low DPP-4 Expression/Activity | The target cell line may not express sufficient levels of active DPP-4. Solution: Confirm DPP-4 expression via Western Blot or qPCR. Run a positive control with recombinant DPP-4 enzyme to validate your assay components. [10] |
| Assay Interference | Components in your media (e.g., serum) can bind to the compound, reducing its effective concentration. Also, some media components can interfere with fluorescent readouts. Solution: Test the assay in a simpler buffer system (e.g., PBS) first. If serum is required for cell health, determine its impact on the EC50 and keep the concentration consistent across all experiments. |
| Incorrect Assay Conditions | Sub-optimal pH, temperature, or substrate concentration can mask inhibitory effects. Solution: Review the manufacturer's protocol for your assay kit or substrate to ensure conditions are optimal for DPP-4 activity. [6][7] |
Q: I'm seeing significant cytotoxicity at concentrations where I expect to see specific inhibition.
A: Distinguishing specific inhibition from non-specific cytotoxicity is critical for accurate data interpretation.
| Potential Cause | Explanation & Recommended Solution |
| High Solvent Concentration | The final concentration of the organic solvent (e.g., DMSO) in the well is too high and is killing the cells. Solution: Re-calculate your dilution scheme. Strictly adhere to a final DMSO concentration of ≤0.1%. Run a vehicle control with the highest concentration of DMSO used in your experiment to confirm it is non-toxic. |
| Compound-Induced Cytotoxicity | While Alogliptin is generally not cytotoxic at effective concentrations, every cell line is different. [11]Solution: Run a parallel cytotoxicity assay (e.g., MTT, CellTiter-Glo®) using the same concentrations and incubation times. This will allow you to define a therapeutic window where you see DPP-4 inhibition without significant cell death. |
| Benzoate Effect (Unlikely) | As discussed in FAQ Q4, this is highly unlikely at the nanomolar concentrations used for DPP-4 inhibition but can be formally ruled out. Solution: Include a control with sodium benzoate at the equivalent molar concentration to your highest dose of Alogliptin Benzoate. |
References
-
Alogliptin. Hospital Pharmacy. [Link]
-
Alogliptin Benzoate. PubChem, National Center for Biotechnology Information. [Link]
- Capuano, A., et al. (2013). Alogliptin: a new addition to the class of DPP-4 inhibitors. Journal of Clinical Pharmacology.
-
Alogliptin. RCSB PDB. [Link]
-
Inhibition of Dipeptidyl Peptidase-4 Activates Autophagy to Promote Survival of Breast Cancer Cells via the mTOR/HIF-1α Pathway. MDPI. [Link]
-
Dipeptidyl Peptidase IV (DPP4) Inhibitor Screening Assay Kit. Elabscience. [Link]
-
Alogliptin. StatPearls, NCBI Bookshelf. [Link]
-
Saisho, Y. (2015). Alogliptin benzoate for management of type 2 diabetes. Vascular Health and Risk Management. [Link]
-
A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe. National Institutes of Health (NIH). [Link]
-
Mohanty, D., et al. (2022). Formulation and Optimization of Alogliptin-Loaded Polymeric Nanoparticles: In Vitro to In Vivo Assessment. Molecules. [Link]
-
Stachowicz, A., & Kuter, K. (2022). Sodium Benzoate—Harmfulness and Potential Use in Therapies for Disorders Related to the Nervous System: A Review. Nutrients. [Link]
-
Effect of Sodium Benzoate on Apoptosis and Mitochondrial Membrane Potential After Aluminum Toxicity in PC-12 Cell Line. ResearchGate. [Link]
-
Establishment of a selective evaluation method for DPP4 inhibitors based on recombinant human DPP8 and DPP9 proteins. National Institutes of Health (NIH). [Link]
-
Center for Drug Evaluation and Research Application Number: 22271Orig1s000. U.S. Food and Drug Administration (FDA). [Link]
-
Liquid Chromatographic Determination of Alogliptin in Bulk and in its Pharmaceutical Preparation. ResearchGate. [Link]
-
Measurement of Dipeptidylpeptidase Activity in vitro and in vivo. National Institutes of Health (NIH). [Link]
-
The protective effect of sodium benzoate on aluminum toxicity in PC12 cell line. Avicenna Journal of Phytomedicine. [Link]
-
Clinical Pharmacology and Biopharmaceutics Review(s). U.S. Food and Drug Administration (FDA). [Link]
-
What is the mechanism of Alogliptin Benzoate? Patsnap Synapse. [Link]
-
Discovery of Nine Dipeptidyl Peptidase-4 Inhibitors from Coptis chinensis Using Virtual Screening, Bioactivity Evaluation, and Binding Studies. MDPI. [Link]
-
Food Additive Sodium Benzoate (NaB) Activates NFκB and Induces Apoptosis in HCT116 Cells. MDPI. [Link]
-
Alogliptin benzoate for management of type 2 diabetes. Dove Medical Press. [Link]
-
Investigating the effect of sodium benzoate on immune cells and microbial populations in the small intestine of murine species. University of Louisville Libraries. [Link]
Sources
- 1. Alogliptin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Alogliptin benzoate for management of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Alogliptin Benzoate? [synapse.patsnap.com]
- 4. scispace.com [scispace.com]
- 5. Alogliptin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
- 7. Dipeptidyl Peptidase IV (DPP4) Inhibitor Screening Assay Kit - Elabscience® [elabscience.com]
- 8. Establishment of a selective evaluation method for DPP4 inhibitors based on recombinant human DPP8 and DPP9 proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Measurement of Dipeptidylpeptidase Activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
Adjusting (S)-Alogliptin Benzoate Salt dosage in renally impaired animal models
This guide serves as a technical support center for researchers optimizing (S)-Alogliptin Benzoate dosing in renally impaired animal models. It synthesizes pharmacokinetic principles with practical experimental protocols to ensure data integrity and animal welfare.
Core Reference Data
-
Compound: (S)-Alogliptin Benzoate (Salt form of Alogliptin)[1][2]
-
Primary Clearance: Renal (60–70% excreted unchanged via active tubular secretion)[5][6]
-
Molecular Weight:
-
Free Base: ~339.39 g/mol
-
Benzoate Salt: ~461.51 g/mol
-
Conversion Factor: 1.36 (1 mg Free Base = 1.36 mg Benzoate Salt)
-
Section 1: Model Selection & Validation
Q: Which renal impairment model is most predictive for Alogliptin PK/PD studies? A: The 5/6 Nephrectomy (5/6Nx) Rat Model is the gold standard for mimicking human chronic kidney disease (CKD) stages 3–4.
-
Why: Alogliptin clearance is highly dependent on glomerular filtration rate (GFR) and tubular secretion. The 5/6Nx model physically reduces functional nephron mass, directly correlating with the reduced clearance seen in human patients.
-
Validation Requirement: Before dosing, you must stratify animals based on Creatinine Clearance (CrCl) or Cystatin C levels. Do not rely solely on serum creatinine, as it is an insensitive marker in early rodent CKD.
Q: How do I validate the degree of renal impairment before starting the study? A: Use the following validation protocol 2 weeks post-surgery:
-
Metabolic Cage: Collect 24-hour urine.
-
Blood Sampling: Collect tail vein blood (plasma).
-
Calculation: Calculate CrCl (mL/min/kg).
Section 2: Dosing Strategy & Calculation
Q: How do I calculate the adjusted dose for a 5/6Nx rat? A: You must account for both the salt stoichiometry and the renal clearance reduction factor (RF) . Do not simply use the human clinical dose; use the Animal Equivalent Dose (AED) adjusted for renal function.
The Self-Validating Dosing Formula
-
Target Dose (Base): Standard efficacy dose in normal rats (typically 10–25 mg/kg/day).
-
1.36: Correction factor for Benzoate salt.
-
RF (Reduction Factor):
Q: Why is the Reduction Factor (RF) critical for Alogliptin? A: Alogliptin exhibits active renal tubular secretion . In renal impairment, this active transport mechanism is compromised, leading to a non-linear increase in AUC (Area Under the Curve). Failure to reduce the dose leads to accumulation, which in 5/6Nx rats can paradoxically worsen renal fibrosis and increase mortality, confounding your data [1, 2].
Section 3: Troubleshooting & FAQs
Q: My renally impaired rats are showing unexpected toxicity (weight loss, lethargy). What is happening? A: You are likely observing accumulation toxicity .
-
Root Cause: The dose was not adjusted for the reduced GFR, leading to supratherapeutic plasma levels (>20-fold exposure).
-
Immediate Action: Pause dosing for 3 half-lives (approx. 48–72 hours in renal failure models) and restart at 50% of the previous dose.
-
Diagnostic: Check plasma Cystatin C. Alogliptin accumulation has been linked to increased Cystatin C in 5/6Nx rats, suggesting potential nephrotoxicity at high concentrations [3].[10]
Q: The Alogliptin Benzoate is precipitating in my vehicle. How do I fix this? A: Alogliptin Benzoate has pH-dependent solubility.
-
Issue: It is soluble in DMSO but has limited solubility in neutral aqueous buffers (PBS).
-
Solution:
-
Dissolve stock in DMSO (100x concentration).
-
Dilute slowly into 0.5% Methylcellulose or warm saline under constant stirring.
-
Critical: Ensure final DMSO concentration is <1% to avoid vehicle-induced nephrotoxicity.
-
Q: I see no reduction in HbA1c despite dosing. Is the drug working? A: In renal models, "lack of efficacy" is often a pharmacodynamic mismatch .
-
Check: Renal failure alters insulin sensitivity. The standard efficacy dose (10 mg/kg) might be sufficient for DPP-4 inhibition (>80%) but insufficient to overcome the severe insulin resistance of the uremic state.
-
Validation: Measure plasma DPP-4 activity 2 hours post-dose. If inhibition is >80%, the drug is working; the model's metabolic derangement is simply too severe for monotherapy.
Section 4: Experimental Workflow & Visualization
Workflow Diagram: Dosing Decision Tree
Caption: Decision logic for stratifying Alogliptin Benzoate dosage based on renal function validation.
Detailed Protocol: Preparation & Administration
Objective: Prepare a 5 mg/kg (Free Base Equivalent) dose for a cohort of moderate renal impairment rats (Mean Weight: 300g).
-
Calculate Required Concentration:
-
Target Dose: 5 mg/kg (reduced from 10 mg/kg).
-
Salt Adjustment:
(Benzoate salt). -
Dosing Volume: 5 mL/kg.
-
Target Concentration:
.
-
-
Formulation Steps:
-
Weigh 13.6 mg Alogliptin Benzoate.
-
Dissolve in 100 µL DMSO (vortex until clear).
-
Add 9.9 mL of 0.5% Methylcellulose dropwise while vortexing.
-
Result: 10 mL of stable suspension/solution at 1.36 mg/mL.
-
-
Administration:
-
Administer via oral gavage (PO) once daily (QD).
-
Time: Dosing should occur at the onset of the dark cycle (active phase) for metabolic relevance.
-
-
In-Study Monitoring (Self-Validation):
-
Day 3: Collect blood 24h post-dose (trough).
-
Criteria: If plasma concentration > 50 ng/mL (approx. 5x IC50), reduce dose further.
-
References
-
Takeda Pharmaceuticals. (2013). Nesina (Alogliptin) Prescribing Information. U.S. Food and Drug Administration.[1] [Link]
-
Christopher, R., et al. (2008). Pharmacokinetics of the Dipeptidyl Peptidase-4 Inhibitor Alogliptin in Subjects With Renal Impairment. Clinical Pharmacology & Therapeutics. [Link]
-
Chaykovska, L., et al. (2011).[11] Effects of DPP-4 Inhibitors on the Heart in a Rat Model of Uremic Cardiomyopathy. PLOS ONE. [Link]11]
Sources
- 1. Alogliptin | C18H21N5O2 | CID 11450633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Alogliptin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. Application of pharmacometric approaches to evaluate effect of weight and renal function on pharmacokinetics of alogliptin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. Nesina (alogliptin) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 9. medcentral.com [medcentral.com]
- 10. Effects of DPP-4 Inhibitors on the Heart in a Rat Model of Uremic Cardiomyopathy | PLOS One [journals.plos.org]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of (R)- and (S)-Alogliptin: A Guide to Stereospecificity in DPP-4 Inhibition
This guide provides a detailed comparative analysis of the (R)- and (S)-enantiomers of Alogliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes. We will delve into the critical role of stereochemistry in its pharmacological activity, the analytical methodologies for ensuring enantiomeric purity, and the mechanistic basis for its efficacy. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of Alogliptin's stereospecific properties.
The Primacy of the (R)-Enantiomer in Alogliptin's Therapeutic Action
Alogliptin, as a therapeutic agent, is the (R)-enantiomer, specifically 2-({6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl}methyl)benzonitrile. The pharmaceutical product contains over 99% of this enantiomer.[1] This high degree of enantiomeric purity is not accidental; it is a deliberate and crucial aspect of the drug's design and development. The therapeutic efficacy and safety of Alogliptin are intrinsically linked to its (R)-configuration.
While comprehensive pharmacological data on the isolated (S)-enantiomer is not extensively published, the overwhelming focus on the (R)-enantiomer in all preclinical and clinical development strongly implies that it is the eutomer—the enantiomer with the desired therapeutic activity. The (S)-enantiomer, conversely, is considered the distomer and is treated as an impurity. It is undetectable at the standard 25 mg therapeutic dose.[1] Furthermore, Alogliptin undergoes minimal to no chiral conversion from the (R)- to the (S)-form in vivo, ensuring that the therapeutically active form is maintained throughout its duration of action.[1]
The stereospecific synthesis of (R)-Alogliptin, often employing asymmetric hydrogenation, is a key step in its manufacturing process, underscoring the importance of obtaining the correct stereoisomer.[2][3][4]
Mechanism of Action: A Stereospecific Interaction with DPP-4
Alogliptin exerts its therapeutic effect by inhibiting the DPP-4 enzyme.[5][6] DPP-4 is a serine protease that inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[6][7] By inhibiting DPP-4, Alogliptin increases the levels of active incretins, which in turn potentiate glucose-dependent insulin secretion and suppress glucagon release, leading to improved glycemic control.[5][6][8]
The interaction between Alogliptin and the active site of DPP-4 is highly stereospecific. The (R)-configuration of the 3-aminopiperidinyl group is crucial for optimal binding and inhibitory activity. This precise three-dimensional arrangement allows for favorable interactions with key amino acid residues in the S1 and S2 pockets of the DPP-4 active site.[9]
Diagram: Mechanism of Alogliptin Action
Caption: Stereospecific inhibition of DPP-4 by (R)-Alogliptin.
Comparative Physicochemical and Pharmacokinetic Properties
While specific data for the (S)-enantiomer is scarce, the established properties of Alogliptin (as the (R)-enantiomer) provide a benchmark for its performance.
| Property | (R)-Alogliptin | (S)-Alogliptin |
| DPP-4 Inhibition | Potent and highly selective inhibitor.[5][6] | Presumed to be significantly less active or inactive. |
| Enantiomeric Purity | >99% in the drug product.[1] | Controlled as an impurity to <1%. |
| In Vivo Chiral Conversion | Little to no conversion to the (S)-enantiomer.[1] | Not applicable as it is not administered. |
| Absolute Bioavailability | Approximately 100%.[1][10] | Unknown. |
| Time to Peak Plasma Concentration (Tmax) | 1-2 hours.[1][5][10][11] | Unknown. |
| Plasma Protein Binding | Approximately 20%.[5][10] | Unknown. |
| Terminal Half-life | Approximately 21 hours.[5][10][11] | Unknown. |
| Metabolism | Limited metabolism, primarily via CYP2D6 and CYP3A4.[1][5][10] | Unknown. |
| Excretion | Primarily excreted unchanged in the urine (60-76%).[5][10] | Unknown. |
Experimental Protocols
Chiral Separation of Alogliptin Enantiomers by HPLC
The ability to accurately quantify the enantiomeric purity of Alogliptin is paramount for quality control. Several chiral High-Performance Liquid Chromatography (HPLC) methods have been successfully developed and validated.[12][13][14]
Objective: To separate and quantify the (R)- and (S)-enantiomers of Alogliptin Benzoate.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with UV detector.
-
Chiral stationary phase column (e.g., Lux Cellulose-2, 250 x 4.6 mm, 5 µm or CHIRALPAK AD-H, 250 mm x 4.6 mm, 5 µm).[12][13]
Reagents:
-
Alogliptin Benzoate reference standard and sample.
-
(S)-Alogliptin reference standard (if available).
-
HPLC grade n-hexane, ethanol, and diethylamine.
Chromatographic Conditions (Example): [13]
-
Mobile Phase: n-hexane:ethanol:diethylamine (60:40:0.05, v/v/v).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 256 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Standard Preparation: Prepare a standard solution of Alogliptin Benzoate in the mobile phase. If available, prepare a solution of the (S)-enantiomer.
-
Sample Preparation: Dissolve the Alogliptin Benzoate sample in the mobile phase to a known concentration.
-
System Suitability: Inject the standard solution multiple times to ensure system suitability parameters (e.g., resolution, tailing factor, and repeatability) are met. The resolution between the (R)- and (S)-enantiomer peaks should be greater than 2.0.
-
Analysis: Inject the sample solution and record the chromatogram.
-
Quantification: Identify the peaks corresponding to the (R)- and (S)-enantiomers based on their retention times. Calculate the percentage of the (S)-enantiomer in the sample using the peak areas.
Diagram: Chiral HPLC Workflow for Alogliptin Enantiomers
Caption: Workflow for chiral separation of Alogliptin enantiomers.
In Vitro DPP-4 Inhibition Assay
This assay is fundamental for determining the inhibitory potency (e.g., IC50) of Alogliptin and other potential DPP-4 inhibitors. A common method is a fluorometric assay.[9]
Objective: To determine the in vitro inhibitory activity of (R)-Alogliptin on DPP-4 enzyme activity.
Materials:
-
Recombinant human DPP-4 enzyme.
-
Fluorogenic substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC).
-
(R)-Alogliptin.
-
Assay buffer (e.g., Tris-HCl, pH 7.5).
-
96-well black microplate.
-
Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm).
Procedure:
-
Compound Dilution: Prepare a serial dilution of (R)-Alogliptin in the assay buffer.
-
Enzyme Preparation: Dilute the DPP-4 enzyme to the desired concentration in the assay buffer.
-
Assay Reaction: a. To each well of the microplate, add the assay buffer. b. Add the serially diluted (R)-Alogliptin or vehicle control. c. Add the diluted DPP-4 enzyme to all wells except the blank. d. Pre-incubate the plate at 37°C for 10 minutes. e. Initiate the reaction by adding the Gly-Pro-AMC substrate to all wells.
-
Fluorescence Measurement: Immediately begin kinetic reading of fluorescence intensity at 37°C for a specified period (e.g., 30 minutes).
-
Data Analysis: a. Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve). b. Determine the percent inhibition for each concentration of (R)-Alogliptin relative to the vehicle control. c. Plot the percent inhibition against the logarithm of the (R)-Alogliptin concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Conclusion
The therapeutic success of Alogliptin is a testament to the importance of stereochemistry in drug design and development. The (R)-enantiomer is the pharmacologically active entity, exhibiting potent and selective inhibition of the DPP-4 enzyme. The negligible presence and lack of in vivo conversion to the (S)-enantiomer ensure a consistent and predictable therapeutic effect. Robust analytical methods, such as chiral HPLC, are essential for maintaining the high enantiomeric purity of the final drug product. This guide underscores the critical need for a thorough understanding of stereoisomerism for professionals in the pharmaceutical sciences.
References
- Alogliptin Benzoate: A Review of Liquid Chromatographic Methods. International Journal of Research in Pharmaceutical and Chemical Sciences.
-
Alogliptin. PubChem, National Institutes of Health. [Link]
- Process for the preparation of alogliptin.
- Chiral LC-PDA-ORD Method for The Separation of Linagliptin Enantiomers On Coated Polysaccharide Based Amylose Tris (3, 5- Dimethylphenylcarbamate) Stationary Phases. Cosmos Scholars Publishing House.
-
Dipeptidyl-Peptidase-IV Inhibitors, Imigliptin and Alogliptin, Improve Beta-Cell Function in Type 2 Diabetes. Frontiers in Endocrinology. [Link]
-
An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). National Center for Biotechnology Information. [Link]
-
Separation of alogliptin enantiomers in cyclodextrin-modified capillary electrophoresis: a validated method. PubMed. [Link]
- The pharmacokinetics and pharmacodynamics of alogliptin in children, adolescents, and adults with type 2 diabetes mellitus. Clinical Pharmacokinetics.
-
Alogliptin. StatPearls, National Center for Biotechnology Information. [Link]
- A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate.
- A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate.
- A validated chiral HPLC method for the enantiomeric purity of alogliptin benzo
-
Virtual screening and in vitro assays of novel hits as promising DPP-4 inhibitors. PubMed. [Link]
-
Alogliptin: a new addition to the class of DPP-4 inhibitors. National Center for Biotechnology Information. [Link]
- Pharmacokinetics, pharmacodynamics, and tolerability of single increasing doses of the dipeptidyl peptidase-4 inhibitor alogliptin in healthy male subjects.
- Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors.
- Development and Scale-Up of an Asymmetric Synthesis Process for Alogliptin.
- Synthesis of Alogliptin. Thieme.
-
Alogliptin: a DPP-4 inhibitor modulating adipose tissue insulin resistance and atherogenic lipid. PubMed. [Link]
-
An Integrated In Silico and In Vitro Assays of Dipeptidyl Peptidase-4 and α-Glucosidase Inhibition by Stellasterol from Ganoderma australe. MDPI. [Link]
-
Alogliptin: Package Insert / Prescribing Information / MOA. Drugs.com. [Link]
- Steps in discovery of alogliptin.
-
Measurement of Dipeptidylpeptidase Activity in vitro and in vivo. National Center for Biotechnology Information. [Link]
- In-vitro DPP-4 inhibition assay against ethanolic fruit extract of...
Sources
- 1. Alogliptin | C18H21N5O2 | CID 11450633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. EP3292112B1 - Process for the preparation of alogliptin - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 5. Alogliptin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Alogliptin: a new addition to the class of DPP-4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Frontiers | Dipeptidyl-Peptidase-IV Inhibitors, Imigliptin and Alogliptin, Improve Beta-Cell Function in Type 2 Diabetes [frontiersin.org]
- 9. oatext.com [oatext.com]
- 10. Alogliptin: Package Insert / Prescribing Information / MOA [drugs.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. derpharmachemica.com [derpharmachemica.com]
A Comparative Guide to the Cross-Reactivity of (S)-Alogliptin Benzoate Salt with Dipeptidyl Peptidases
This guide provides an in-depth analysis of the selectivity profile of (S)-Alogliptin Benzoate Salt, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor. Designed for researchers, scientists, and drug development professionals, this document objectively compares Alogliptin's activity against its primary target, DPP-4, versus other closely related dipeptidyl peptidases, particularly DPP-8 and DPP-9. We will delve into the experimental data supporting its high selectivity, the methodologies used to obtain these results, and the profound clinical implications of this specificity.
Introduction: The Critical Role of Selectivity in DPP-4 Inhibition
(S)-Alogliptin Benzoate Salt is a selective, orally bioavailable inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme, indicated as an adjunct to diet and exercise to improve glycemic control in adults with type 2 diabetes mellitus.[1][2][3] The therapeutic action of Alogliptin is rooted in its ability to prevent the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[4][5][6] These hormones are crucial for glucose homeostasis, as they enhance glucose-dependent insulin secretion and suppress glucagon release.[5][7]
DPP-4 belongs to a larger family of serine proteases that includes several other peptidases with similar structural characteristics, such as DPP-8 and DPP-9.[6][8] While DPP-4 is a primary regulator of incretins, the physiological roles of DPP-8 and DPP-9 are less understood, but their inhibition has been linked to significant toxicities in preclinical studies.[9] Therefore, the selectivity of a DPP-4 inhibitor is a paramount determinant of its safety profile. An ideal inhibitor, such as Alogliptin, should exhibit high potency for DPP-4 while demonstrating minimal to no activity against other DPP family members to avoid potential off-target adverse effects.[8][10] This guide will explore the extensive data that establishes Alogliptin as a highly selective agent.
Quantitative Comparison: Alogliptin's Selectivity Profile
The cornerstone of evaluating a DPP-4 inhibitor's cross-reactivity lies in the quantitative assessment of its inhibitory potency against various DPP enzymes. This is typically expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates higher potency.
Experimental data consistently demonstrates Alogliptin's exceptional selectivity for DPP-4. It is a potent inhibitor of DPP-4 with an IC50 value of less than 10 nM.[11] In stark contrast, its activity against DPP-8 and DPP-9 is negligible, with IC50 values exceeding 100,000 nM.[12] This translates to a selectivity ratio of over 10,000-fold for DPP-4 compared to DPP-8 and DPP-9, highlighting its remarkable specificity.[11][12][13][14]
| Enzyme Target | (S)-Alogliptin IC50 (nM) | Selectivity Ratio (vs. DPP-4) |
| DPP-4 | < 10 | 1 |
| DPP-8 | > 100,000 | > 10,000-fold |
| DPP-9 | > 100,000 | > 10,000-fold |
| Table 1: Comparative inhibitory potency of (S)-Alogliptin against key dipeptidyl peptidases. Data compiled from multiple sources.[11][12] |
This high degree of selectivity is a direct result of its development through structure-based design, which optimized its interaction with the active site of the DPP-4 enzyme.[13]
The Mechanism of Action and Incretin Effect
The therapeutic efficacy of Alogliptin is directly linked to its mechanism of inhibiting DPP-4. This inhibition leads to a cascade of physiological events that ultimately improve glycemic control.
Caption: Alogliptin's mechanism of action on the incretin pathway.
By inhibiting DPP-4, Alogliptin prevents the rapid degradation of active incretin hormones GLP-1 and GIP.[5] The resulting elevated levels of these hormones act on the pancreas to stimulate insulin release from β-cells and suppress glucagon secretion from α-cells in a glucose-dependent manner. This dual action leads to lower blood glucose levels and improved overall glycemic control.[4]
Experimental Protocol: Assessing DPP Enzyme Activity and Inhibition
The determination of IC50 values and selectivity profiles relies on robust and reproducible in vitro enzyme activity assays. A common and sensitive method is the fluorometric assay, which measures the cleavage of a specific synthetic substrate.
Principle of the Assay
The assay utilizes a non-fluorescent substrate, such as Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), which is specifically recognized and cleaved by DPP enzymes.[15] Upon enzymatic cleavage of the Gly-Pro dipeptide, the highly fluorescent AMC moiety is released. The rate of increase in fluorescence is directly proportional to the enzyme's activity. By introducing an inhibitor like Alogliptin, the rate of fluorescence generation is reduced, allowing for the quantification of inhibitory potency.
Step-by-Step Protocol for Fluorometric DPP Activity Assay
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., Tris-HCl, pH 7.5).
-
Reconstitute recombinant human DPP-4, DPP-8, and DPP-9 enzymes to a working concentration in the assay buffer.
-
Prepare a stock solution of the fluorogenic substrate (e.g., H-Gly-Pro-AMC) in DMSO and then dilute to a working concentration in the assay buffer.[15]
-
Prepare a serial dilution of (S)-Alogliptin Benzoate Salt, typically from high micromolar to low picomolar concentrations.
-
-
Assay Setup:
-
The assay is performed in a 96-well black microplate to minimize light scatter.[16]
-
For each enzyme (DPP-4, DPP-8, DPP-9), set up the following wells:
-
Blank: Assay buffer only.
-
Positive Control (No Inhibitor): Enzyme + Assay Buffer.
-
Inhibitor Test Wells: Enzyme + corresponding Alogliptin dilution.
-
-
Add 50 µL of the appropriate enzyme solution or buffer to the designated wells.
-
Add 10 µL of the Alogliptin serial dilutions or assay buffer to the wells.
-
-
Incubation and Reaction Initiation:
-
Data Acquisition:
-
Immediately place the microplate into a fluorescence plate reader.
-
Measure the fluorescence intensity kinetically over 30-60 minutes at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm. The readings should be taken at regular intervals (e.g., every 1-2 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Subtract the rate of the blank from all other wells.
-
Determine the percent inhibition for each Alogliptin concentration relative to the positive control (0% inhibition).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Experimental workflow for determining IC50 and selectivity.
Clinical Significance: Why High Selectivity Matters
The exceptional selectivity of Alogliptin is not merely a biochemical curiosity; it is fundamental to its clinical safety and tolerability. Preclinical studies using non-selective DPP inhibitors that also target DPP-8 and DPP-9 have revealed severe toxicities in animal models, including alopecia, thrombocytopenia, splenomegaly, and in some cases, mortality.[9] These adverse effects are attributed to the inhibition of DPP-8 and DPP-9, not DPP-4.
By demonstrating a >10,000-fold preference for DPP-4, Alogliptin effectively avoids the inhibition of DPP-8 and DPP-9 at therapeutic concentrations.[10][11] This high degree of selectivity minimizes the risk of off-target effects and contributes to a safety profile that is comparable to placebo in many respects.[5][8] While side effects for the DPP-4 inhibitor class can include nasopharyngitis and headache, the severe toxicities associated with non-selective inhibition are not a clinical concern with highly selective agents like Alogliptin.[5][17]
Conclusion
(S)-Alogliptin Benzoate Salt is a potent and exceptionally selective inhibitor of the DPP-4 enzyme. Rigorous in vitro comparative studies, utilizing established enzymatic assays, have quantitatively demonstrated its greater than 10,000-fold selectivity for DPP-4 over the closely related peptidases DPP-8 and DPP-9. This high degree of specificity, engineered through structure-based drug design, is a critical attribute that underpins its favorable safety profile by minimizing the potential for mechanism-based, off-target toxicities. For researchers and clinicians, the selectivity of Alogliptin is a key differentiator, ensuring that its therapeutic action is precisely targeted to the incretin system for the effective management of type 2 diabetes.
References
-
Probes & Drugs. (n.d.). ALOGLIPTIN (PD009323, ZSBOMTDTBDDKMP-OAHLLOKOSA-N). Retrieved from [Link]
-
Andukuri, R., Drincic, A., & Rendell, M. (2009). Alogliptin: a new addition to the class of DPP-4 inhibitors. Diabetes, Metabolic Syndrome and Obesity: Targets and Therapy, 2, 117–126. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Alogliptin. PMC. Retrieved from [Link]
-
Cassoobhoy, A. & Trence, D. (2025). Alogliptin. StatPearls. Retrieved from [Link]
-
Drugs.com. (2025). Alogliptin: Package Insert / Prescribing Information / MOA. Retrieved from [Link]
-
Med Ed 101. (2021). Comparison of DPP4 Inhibitors. Retrieved from [Link]
-
Kaku, K. (2014). Alogliptin benzoate for management of type 2 diabetes. Diabetes, Metabolic Syndrome and Obesity: Targets and Therapy, 7, 455–465. Retrieved from [Link]
-
Wang, T., et al. (2021). Dipeptidyl-Peptidase-IV Inhibitors, Imigliptin and Alogliptin, Improve Beta-Cell Function in Type 2 Diabetes. Frontiers in Endocrinology, 12, 723429. Retrieved from [Link]
-
Veeprho. (n.d.). Alogliptin Benzoate Impurities and Related Compound. Retrieved from [Link]
-
Scheen, A. J. (2018). The Role of DPP-4 Inhibitors in the Treatment Algorithm of Type 2 Diabetes Mellitus: When to Select, What to Expect. Molecules, 23(9), 2268. Retrieved from [Link]
-
Johns Hopkins Diabetes Guide. (2018). DPP-IV Inhibitors. Retrieved from [Link]
-
Andukuri, R., Drincic, A., & Rendell, M. (2009). Alogliptin: a new addition to the class of DPP-4 inhibitors. Diabetes, Metabolic Syndrome and Obesity: Targets and Therapy, 2, 117–126. Retrieved from [Link]
-
Rendell, M. (2009). Alogliptin: a new addition to the class of DPP-4 inhibitors. Diabetes, Metabolic Syndrome and Obesity: Targets and Therapy, 2, 117–126. Retrieved from [Link]
-
Lankas, G. R., et al. (2009). Inhibitor selectivity in the clinical application of dipeptidyl peptidase-4 inhibition. Clinical Science, 118(1), 1-13. Retrieved from [Link]
-
Wawrusiewicz-Kurylonek, N., et al. (2020). Measurement of Dipeptidylpeptidase Activity in vitro and in vivo. Journal of Visualized Experiments, (161). Retrieved from [Link]
-
Life Technologies (India) Pvt. Ltd. (n.d.). DPP4 ACTIVITY ASSAY KIT. Retrieved from [Link]
-
Lankas, G. R., et al. (2009). Inhibitor Selectivity in clinical application of DPP-4 inhibition. Clinical Science, 118(1), 1-13. Retrieved from [Link]
-
Nauck, M. A., & Meier, J. J. (2019). Clinical Use of DPP-4 Inhibitors. Frontiers in Endocrinology, 10, 899. Retrieved from [Link]
-
Elabscience. (n.d.). Dipeptidyl Peptidase IV (DPP4) Inhibitor Screening Assay Kit. Retrieved from [Link]
-
Lankas, G. R., et al. (2009). Inhibitor selectivity in the clinical application of dipeptidyl peptidase-4 inhibition. Clinical Science, 118(1), 1-13. Retrieved from [Link]
Sources
- 1. Alogliptin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. veeprho.com [veeprho.com]
- 4. Frontiers | Dipeptidyl-Peptidase-IV Inhibitors, Imigliptin and Alogliptin, Improve Beta-Cell Function in Type 2 Diabetes [frontiersin.org]
- 5. scispace.com [scispace.com]
- 6. Inhibitor selectivity in the clinical application of dipeptidyl peptidase-4 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DPP-IV Inhibitors | Johns Hopkins Diabetes Guide [hopkinsguides.com]
- 8. mdpi.com [mdpi.com]
- 9. portlandpress.com [portlandpress.com]
- 10. Alogliptin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. ALOGLIPTIN (PD009323, ZSBOMTDTBDDKMP-OAHLLOKOSA-N) [probes-drugs.org]
- 12. researchgate.net [researchgate.net]
- 13. Alogliptin benzoate for management of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Alogliptin: a new addition to the class of DPP-4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. lifetechindia.com [lifetechindia.com]
- 16. Measurement of Dipeptidylpeptidase Activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Clinical Use of DPP-4 Inhibitors [frontiersin.org]
A Comparative Efficacy Analysis for Drug Development Professionals: (S)-Alogliptin Benzoate Salt versus GLP-1 Receptor Agonists
In the landscape of type 2 diabetes (T2DM) therapeutics, the incretin-based therapies have emerged as a cornerstone of modern glycemic management. This guide provides a detailed, evidence-based comparison of two prominent classes within this category: the dipeptidyl peptidase-4 (DPP-4) inhibitor, (S)-Alogliptin Benzoate Salt, and the glucagon-like peptide-1 (GLP-1) receptor agonists. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of their respective efficacies, mechanisms of action, and key differentiating features supported by clinical trial data.
Mechanistic Distinction: Indirect vs. Direct Incretin Action
The fundamental difference in the efficacy of (S)-Alogliptin and GLP-1 receptor agonists lies in their distinct mechanisms of modulating the incretin system.
(S)-Alogliptin Benzoate Salt , a selective DPP-4 inhibitor, functions by preventing the degradation of endogenous incretin hormones, primarily GLP-1 and glucose-dependent insulinotropic polypeptide (GIP).[1][2] The enzyme DPP-4 rapidly inactivates these hormones, and by inhibiting this enzyme, alogliptin effectively increases the circulating concentrations and prolongs the activity of the body's own incretins.[3][4] This leads to a glucose-dependent increase in insulin secretion and a decrease in glucagon secretion.[2]
GLP-1 receptor agonists , on the other hand, are synthetic analogs of the native GLP-1 hormone.[5] They are designed to be resistant to degradation by DPP-4, thereby providing a much longer half-life and supraphysiological activation of the GLP-1 receptor.[6] This direct and potent agonism of the GLP-1 receptor results in a more robust downstream signaling cascade.[7]
The following diagram illustrates the distinct signaling pathways:
Caption: Signaling pathways of GLP-1 receptor agonists and (S)-Alogliptin.
Comparative Efficacy in Glycemic Control
Head-to-head clinical trials consistently demonstrate the superior glycemic-lowering efficacy of GLP-1 receptor agonists compared to DPP-4 inhibitors. While direct comparative trials between alogliptin and all major GLP-1 receptor agonists are limited, data from studies involving other DPP-4 inhibitors like sitagliptin provide a strong basis for comparison, given the similar efficacy profile among DPP-4 inhibitors.[4]
| Efficacy Parameter | (S)-Alogliptin Benzoate Salt | GLP-1 Receptor Agonists (Representative Data) |
| HbA1c Reduction | Modest: ~0.5% to 1.0% reduction from baseline.[8] | High: ~1.0% to 2.0% reduction from baseline.[1][9] |
| Fasting Plasma Glucose (FPG) Reduction | Moderate reduction. | Significant reduction.[1] |
| Postprandial Glucose (PPG) Reduction | Moderate reduction. | Pronounced reduction, partly due to delayed gastric emptying.[10] |
A study comparing the GLP-1 receptor agonist exenatide to the DPP-4 inhibitor sitagliptin showed a significantly greater reduction in average 24-hour glucose with exenatide.[1] Similarly, a trial comparing once-weekly exenatide to sitagliptin and pioglitazone found that exenatide led to a significantly greater reduction in HbA1c.[9]
Impact on Body Weight: A Key Differentiator
One of the most significant distinctions between these two drug classes is their effect on body weight.
-
(S)-Alogliptin Benzoate Salt: DPP-4 inhibitors are generally considered weight-neutral.[4]
-
GLP-1 Receptor Agonists: This class is associated with significant and dose-dependent weight loss. This effect is attributed to their central effects on appetite suppression and the peripheral effect of delayed gastric emptying.[2][10]
For instance, a head-to-head trial comparing semaglutide and liraglutide, both GLP-1 receptor agonists, demonstrated substantial weight loss in adults with overweight or obesity without diabetes.[2] Another study showed that once-weekly exenatide resulted in significantly greater weight loss compared to sitagliptin.[9]
| Agent | Class | Average Weight Change |
| (S)-Alogliptin | DPP-4 Inhibitor | Neutral |
| Exenatide (once-weekly) | GLP-1 RA | -2.3 kg |
| Sitagliptin | DPP-4 Inhibitor | -0.8 kg |
| Semaglutide (subcutaneous) | GLP-1 RA | Significant weight loss (dose-dependent) |
| Liraglutide | GLP-1 RA | Significant weight loss (dose-dependent) |
Cardiovascular Outcomes: A Diverging Profile
Cardiovascular outcome trials (CVOTs) have revealed important differences in the cardiovascular effects of these two drug classes.
EXAMINE Trial for (S)-Alogliptin: The Examination of Cardiovascular Outcomes with Alogliptin versus Standard of Care (EXAMINE) trial demonstrated that alogliptin was non-inferior to placebo for major adverse cardiovascular events (MACE), indicating cardiovascular safety but not superiority.[8]
LEADER and SUSTAIN-6 Trials for GLP-1 Receptor Agonists: In contrast, several GLP-1 receptor agonists have demonstrated cardiovascular benefits.
-
The Liraglutide Effect and Action in Diabetes: Evaluation of Cardiovascular Outcome Results (LEADER) trial showed a significant reduction in the risk of MACE with liraglutide compared to placebo.
-
The Trial to Evaluate Cardiovascular and Other Long-term Outcomes With Semaglutide in Subjects With Type 2 Diabetes (SUSTAIN-6) also demonstrated a significant reduction in the risk of MACE with semaglutide.
| Trial | Drug | Primary Outcome (MACE) |
| EXAMINE | Alogliptin | Non-inferior to placebo (No increased risk, no benefit) |
| LEADER | Liraglutide | Significant reduction in MACE vs. placebo |
| SUSTAIN-6 | Semaglutide | Significant reduction in MACE vs. placebo |
This divergence in cardiovascular outcomes is a critical consideration in drug development and clinical positioning.
Experimental Protocols: A Methodological Overview
The assessment of efficacy for these antidiabetic agents in clinical trials relies on standardized and rigorously controlled methodologies.
Glycemic Control Assessment
Workflow for HbA1c and Plasma Glucose Measurement:
Caption: Workflow for glycemic parameter assessment in clinical trials.
Step-by-Step Methodology for HbA1c Measurement (Central Laboratory):
-
Sample Collection: Whole blood is collected in EDTA-containing tubes to prevent coagulation.
-
Sample Handling and Storage: Samples are refrigerated and shipped to a central laboratory to ensure consistency across trial sites.[11]
-
Assay Principle: High-Performance Liquid Chromatography (HPLC) is a commonly used method.[12]
-
The whole blood sample is hemolyzed to release hemoglobin.
-
The hemolysate is injected into an ion-exchange HPLC column.
-
Different hemoglobin fractions, including HbA1c, are separated based on their charge.
-
The amount of each fraction is quantified by a detector.
-
-
Calibration and Quality Control: The assay is calibrated using standards traceable to the Diabetes Control and Complications Trial (DCCT) reference method. Quality control samples are run at regular intervals to ensure accuracy and precision.[13]
Step-by-Step Methodology for Fasting Plasma Glucose Measurement:
-
Patient Preparation: Patients are required to fast for at least 8 hours prior to blood collection.[13]
-
Sample Collection: Venous blood is collected in tubes containing a glycolytic inhibitor (e.g., sodium fluoride) to prevent the breakdown of glucose by red blood cells.
-
Sample Processing: The blood is centrifuged to separate the plasma.
-
Assay Principle: The hexokinase or glucose oxidase enzymatic method is commonly employed.
-
In the hexokinase method, glucose is phosphorylated by hexokinase in the presence of ATP.
-
The resulting glucose-6-phosphate is then oxidized by glucose-6-phosphate dehydrogenase (G6PDH), with the concomitant reduction of NADP+ to NADPH.
-
The increase in absorbance due to the formation of NADPH is measured spectrophotometrically and is directly proportional to the glucose concentration.[14]
-
-
Calibration and Quality Control: The assay is calibrated with standard glucose solutions, and quality control materials are used to monitor performance.
Cardiovascular Outcome Trial Design
The design of CVOTs is crucial for assessing the cardiovascular safety and potential benefit of new antidiabetic drugs.[15]
Key Methodological Pillars of a CVOT:
-
Patient Population: Typically includes patients with established cardiovascular disease or multiple cardiovascular risk factors to ensure a sufficient number of events occur during the trial period.[16]
-
Study Design: Randomized, double-blind, placebo-controlled, multicenter, and event-driven.[15]
-
Primary Endpoint: A composite of major adverse cardiovascular events (MACE), commonly defined as cardiovascular death, non-fatal myocardial infarction, and non-fatal stroke.[5]
-
Statistical Analysis: The primary analysis is typically a time-to-first-event analysis using a Cox proportional hazards model to assess for non-inferiority, and if pre-specified and statistically powered, for superiority.[16]
-
Event Adjudication: All potential primary endpoint events are reviewed and adjudicated by an independent clinical endpoint committee blinded to treatment allocation to ensure unbiased assessment.[5]
Conclusion for the Research and Development Professional
The evidence from clinical trials unequivocally supports the superior efficacy of GLP-1 receptor agonists over DPP-4 inhibitors like (S)-Alogliptin Benzoate Salt in several key areas. For drug development professionals, the key takeaways are:
-
Glycemic Control: GLP-1 receptor agonists offer a more potent reduction in HbA1c and both fasting and postprandial glucose levels.
-
Weight Management: The significant weight loss associated with GLP-1 receptor agonists provides a substantial advantage over the weight-neutral profile of alogliptin.
-
Cardiovascular Profile: The demonstrated cardiovascular benefits of certain GLP-1 receptor agonists represent a major paradigm shift in T2DM management and a high bar for future therapies. Alogliptin has established its cardiovascular safety but has not shown a similar benefit.
While (S)-Alogliptin remains a viable therapeutic option, particularly due to its oral administration and generally good tolerability, the trajectory of innovation in T2DM treatment is clearly directed towards agents that offer multi-faceted benefits beyond glycemic control. The development of novel GLP-1 receptor agonists, including oral formulations, continues to shape the future of diabetes and metabolic disease therapy.
References
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Alogliptin Benzoate? Retrieved from [Link]
-
DeFronzo, R. A., Okerson, T., Viswanathan, P., Guan, X., Holcombe, J. H., & MacConell, L. (2011). Effects of exenatide twice daily versus sitagliptin on 24-h glucose, glucoregulatory and hormonal measures: a randomized, double-blind, crossover study. Diabetes, Obesity and Metabolism, 13(10), 909–917. Retrieved from [Link]
-
Wikipedia. (n.d.). Glucagon-like peptide-1. Retrieved from [Link]
-
Bashayer, A. (2022, May 10). EFFECT OF SUBCUTANEOUS SEMAGLUTIDE VS. DAILY LIRAGLUTIDE ON BODY WEIGHT IN ADULTS WITH OVERWEIGHT OR OBESITY WITHOUT DIABETES. World Journal of Pharmaceutical and Medical Research. Retrieved from [Link]
-
Kutoh, E., & Ukai, Y. (2018). Alogliptin benzoate for management of type 2 diabetes. Vascular Health and Risk Management, 14, 145–155. Retrieved from [Link]
-
Drugs.com. (n.d.). Alogliptin vs Semaglutide Comparison. Retrieved from [Link]
-
Kalra, S., & Baruah, M. P. (2016). Cardiovascular outcome trials for anti-diabetes medication: A holy grail of drug development? Indian Journal of Endocrinology and Metabolism, 20(4), 416–420. Retrieved from [Link]
-
ClinicalTrials.gov. (2015, April 9). Comparison of the Effect of Exenatide Versus Sitagliptin on 24-hour Average Glucose in Patients With Type 2 Diabetes on Metformin or a Thiazolidinedione. Retrieved from [Link]
-
Wootten, D., Reynolds, C. A., & Sexton, P. M. (2020). Insights into GLP-1 Receptor Activation with a Nonpeptide Agonist. Biochemistry, 59(16), 1545–1547. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). Plasma Fasting Glucose Laboratory Procedure Manual. Retrieved from [Link]
-
Nishida, T., et al. (2017). A Randomized Controlled Trial of Vildagliptin Versus Alogliptin: Effective Switch From Sitagliptin in Patients With Type 2 Diabetes. Journal of Clinical Medicine Research, 9(7), 567-572. Retrieved from [Link]
-
The Ohio State University Wexner Medical Center. (2024, December 10). What is a GLP-1 agonist, and how does it work? [Video]. YouTube. Retrieved from [Link]
-
Walker, S. W. (n.d.). Blood Glucose. In Clinical Methods: The History, Physical, and Laboratory Examinations. 3rd edition. NCBI Bookshelf. Retrieved from [Link]
-
CADTH. (n.d.). SUMMARY OF THE EXAMINE STUDY - Alogliptin (Nesina) for Type 2 Diabetes Mellitus. Retrieved from [Link]
-
DeFronzo, R. A., et al. (2012). Effects of exenatide versus sitagliptin on postprandial glucose, insulin and glucagon secretion, gastric emptying, and caloric intake: a randomized, cross-over study. Diabetologia, 55(8), 2115-2125. Retrieved from [Link]
-
Department of Clinical Biochemistry, Freeman Hospital, Newcastle General Hospital and Royal Victoria Infirmary. (2001, November). Standard Operating Procedure for HbA1c USING THE TOSOH A1c2.2. Retrieved from [Link]
-
Jones, A. G., et al. (2016). Measurement of HbA1c in multicentre diabetes trials – should blood samples be tested locally or sent to a central laboratory: an agreement analysis. Trials, 17(1), 509. Retrieved from [Link]
-
Sacks, D. B., et al. (2023). Guidelines and Recommendations for Laboratory Analysis in the Diagnosis and Management of Diabetes Mellitus. Diabetes Care, 46(Supplement_1), S10-S18. Retrieved from [Link]
-
Ito, D., et al. (2026). Retrospective comparison of the clinical effects of oral semaglutide and SGLT2 inhibitors treatment in patients with type 2 diabetes. Journal of Diabetes Investigation. Retrieved from [Link]
-
Nishida, T., et al. (2017). A Randomized Controlled Trial of Vildagliptin Versus Alogliptin: Effective Switch From Sitagliptin in Patients With Type 2 Diabetes. Journal of Clinical Medicine Research, 9(7), 567-572. Retrieved from [Link]
-
Cefalu, W. T., et al. (2017). Cardiovascular Outcomes Trials in Type 2 Diabetes: Where Do We Go From Here? Reflections From a Diabetes Care Editors' Expert Forum. Diabetes Care, 41(1), 14-31. Retrieved from [Link]
-
Scribd. (n.d.). HbA1c SOP. Retrieved from [Link]
-
Buse, J. B., et al. (2025). Long-term comparative effectiveness of once-weekly semaglutide versus alternative treatments in a real-world US adult population with type 2 diabetes: a randomized pragmatic clinical trial. BMJ Diabetes Research & Care, 13(1), e005161. Retrieved from [Link]
-
CADTH. (2019, June 9). Cardiovascular Outcome Trials for Type 2 Diabetes. Retrieved from [Link]
-
Diamant, M., et al. (2010). Efficacy and safety of exenatide once weekly versus sitagliptin or pioglitazone as an adjunct to metformin for treatment of type 2 diabetes (DURATION-2): a randomised trial. The Lancet, 376(9741), 553-563. Retrieved from [Link]
-
Overholser, A., et al. (2025). Comparison of GLP-1RAs vs Other Pharmacotherapy for Obesity: A Clinical Review. Translation - Open Journals University of Toledo, 1(1). Retrieved from [Link]
-
Burnett, R. W. (n.d.). Principles and problems of blood glucose measurement. Acutecaretesting.org. Retrieved from [Link]
-
Little, R. R., & Sacks, D. B. (2024). Point-of-Care HbA1c in Clinical Practice: Caveats and Considerations for Optimal Use. Clinical Chemistry, 70(4), 589–597. Retrieved from [Link]
-
McGuire, D. K., & Marx, N. (2019). Cardiovascular Safety Trials for All New Diabetes Mellitus Drugs? Circulation, 139(14), 1677–1679. Retrieved from [Link]
-
PhenX Toolkit. (2009, February 9). Laboratory Procedure Manual: Insulin. Retrieved from [Link]
Sources
- 1. Effects of exenatide twice daily versus sitagliptin on 24-h glucose, glucoregulatory and hormonal measures: a randomized, double-blind, crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. wjpmr.com [wjpmr.com]
- 3. Comparative Effectiveness and Safety of Oral Versus Subcutaneous Semaglutide in Type 2 Diabetes Mellitus: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alogliptin benzoate for management of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.viamedica.pl [journals.viamedica.pl]
- 6. medrxiv.org [medrxiv.org]
- 7. wwwn.cdc.gov [wwwn.cdc.gov]
- 8. Retrospective comparison of the clinical effects of oral semaglutide and SGLT2 inhibitors treatment in patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy and safety of exenatide once weekly versus sitagliptin or pioglitazone as an adjunct to metformin for treatment of type 2 diabetes (DURATION-2): a randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of exenatide versus sitagliptin on postprandial glucose, insulin and glucagon secretion, gastric emptying, and caloric intake: a randomized, cross-over study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measurement of HbA1c in multicentre diabetes trials – should blood samples be tested locally or sent to a central laboratory: an agreement analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cls.ucl.ac.uk [cls.ucl.ac.uk]
- 13. diabetesjournals.org [diabetesjournals.org]
- 14. wwwn.cdc.gov [wwwn.cdc.gov]
- 15. Cardiovascular outcome trials for anti-diabetes medication: A holy grail of drug development? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. diabetesjournals.org [diabetesjournals.org]
Comparative Profiling of (S)-Alogliptin Benzoate: Distomer Activity vs. Industry Standards
Executive Summary & Scientific Rationale
In the development of dipeptidyl peptidase-4 (DPP-4) inhibitors, stereochemistry is the primary determinant of potency. Alogliptin is a chiral molecule; the (R)-enantiomer is the eutomer (active pharmaceutical ingredient), exhibiting nanomolar potency. The (S)-enantiomer (the subject of this benchmark) acts as the distomer.
This guide benchmarks (S)-Alogliptin Benzoate to quantify its residual activity (or lack thereof) compared to industry standards. For researchers, this data is critical for:
-
Chiral Purity Validation: Establishing the "biological background" noise of the impurity.
-
Selectivity Profiling: Confirming that off-target inhibition is not driven by the distomer.
-
Mechanism of Action Studies: Using the (S)-form as a negative control in structural biology.
Molecular Mechanism: The Stereochemical Checkpoint
DPP-4 cleaves the N-terminal dipeptide from GLP-1 and GIP, inactivating them.[1] Inhibitors like Alogliptin occupy the catalytic pocket.[1] The (R)-configuration of the 3-aminopiperidine moiety is essential for forming a salt bridge with Glu205 and Glu206 in the DPP-4 active site. The (S)-configuration sterically clashes with these residues, preventing tight binding.
Figure 1: DPP-4 Inhibition Pathway & Stereoselectivity
Caption: The (R)-enantiomer blocks DPP-4 cleavage of incretins, while (S)-Alogliptin fails to engage the catalytic triad effectively.
Benchmarking Data: (S)-Alogliptin vs. Industry Standards
The following data aggregates experimental IC50 values (half-maximal inhibitory concentration) derived from fluorometric assays. Lower IC50 indicates higher potency.
Key Insight: (S)-Alogliptin is effectively inactive compared to the (R)-standard, demonstrating the high stereoselectivity of the DPP-4 pocket.
| Compound | Role | IC50 (DPP-4) | Selectivity (DPP-8/9) | Binding Mode |
| (S)-Alogliptin Benzoate | Test Subject (Distomer) | > 10,000 nM | N/A | Steric Clash (Non-binding) |
| (R)-Alogliptin (Nesina) | Internal Standard (Eutomer) | ~7.0 nM | >14,000-fold | Non-covalent, Competitive |
| Sitagliptin (Januvia) | External Standard | ~19.0 nM | >2,600-fold | Non-covalent, Competitive |
| Saxagliptin (Onglyza) | High-Potency Control | ~2.5 nM | ~400-fold | Covalent (Reversible) |
| Linagliptin (Tradjenta) | High-Affinity Control | ~1.0 nM | >10,000-fold | Non-covalent, Tight-binding |
Data Sources: Synthesized from Takeda SAR studies and comparative pharmacology reviews [1, 2].
Experimental Protocol: Fluorometric Determination of IC50
To validate the inactivity of (S)-Alogliptin, we utilize the Gly-Pro-AMC kinetic assay . This protocol is self-validating: if the positive control (Sitagliptin) does not yield an IC50 ~19nM, the assay is invalid.
Reagents
-
Substrate: H-Gly-Pro-AMC (Km ~ 50 µM).
-
Enzyme: Recombinant Human DPP-4 (rhDPP4).
-
Buffer: 25 mM Tris-HCl, pH 8.0, 140 mM NaCl, 10 mM KCl, 0.1 mg/mL BSA.
-
Test Compounds: (S)-Alogliptin (0.1 nM – 100 µM titration).
Step-by-Step Methodology
-
Preparation: Dilute rhDPP4 in Assay Buffer to a concentration of 10 pM.
-
Titration: Prepare a 10-point serial dilution of (S)-Alogliptin and (R)-Alogliptin (Control) in DMSO. Final DMSO concentration in well must be <1%.
-
Incubation (Pre-equilibrium): Add 10 µL of diluted compound to 40 µL of enzyme solution in a black 96-well plate. Incubate for 15 minutes at 25°C to allow inhibitor binding.
-
Initiation: Add 50 µL of H-Gly-Pro-AMC substrate (final concentration 20 µM).
-
Detection: Measure fluorescence (Ex: 355 nm / Em: 460 nm) kinetically every 60 seconds for 30 minutes.
-
Analysis: Calculate the slope (RFU/min) for the linear portion of the reaction. Normalize to "No Inhibitor" (100% Activity) and "No Enzyme" (0% Activity). Fit data to a 4-parameter logistic equation.
Figure 2: Assay Workflow Logic
Caption: Standardized workflow for determining inhibitory constants (Ki/IC50) of DPP-4 inhibitors.
Technical Interpretation & Application
Why (S)-Alogliptin Fails (Causality)
The efficacy of Alogliptin relies on the piperidine ring occupying the S2 subsite of the enzyme. In the (S)-configuration, the ammonium group is oriented away from the critical glutamate residues (Glu205/206), destabilizing the complex.
Usage in Research
While (R)-Alogliptin is the therapeutic, (S)-Alogliptin is valuable as a Negative Control .
-
Experiment: If you observe a cellular effect (e.g., cell migration) with (S)-Alogliptin at 10 µM, the effect is NOT mediated by DPP-4 inhibition, but rather an off-target or toxicity effect.
-
QC Standard: In manufacturing, (S)-Alogliptin is a critical impurity. The limit is typically <0.5%.
References
-
Takeda Pharmaceutical Company. (2005). Discovery and Preclinical Profile of Alogliptin (SYR-322), a Potent, Selective, and Orally Effective DPP-4 Inhibitor. Journal of Medicinal Chemistry.
-
Capuano, A., et al. (2013). Pharmacological differences and clinical implications of DPP-4 inhibitors.[2][3][4][5][6][7][8] ResearchGate.[3][4]
-
Sigma-Aldrich. (2023). DPP4 Activity Assay Kit (MAK088) Technical Bulletin.
-
BenchChem. (2025).[9] A Comparative Analysis of Sitagliptin's R- and S-Isomers.[5]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Alogliptin: a new addition to the class of DPP-4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Alogliptin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. DPP-IV Inhibitors | Johns Hopkins Diabetes Guide [hopkinsguides.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
